2-Methoxyisonicotinohydrazide
Description
Properties
IUPAC Name |
2-methoxypyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSUWDAHGNROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314074 | |
| Record name | 2-Methoxyisonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19353-97-0 | |
| Record name | 19353-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyisonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxyisonicotinohydrazide (CAS No. 19353-97-0): A Technical Overview of a Scarcely Characterized Hydrazide
For the attention of: Researchers, scientists, and drug development professionals.
Therefore, this document provides a broader context based on the known characteristics of the isonicotinohydrazide class of compounds, to which 2-Methoxyisonicotinohydrazide belongs. The information presented herein is largely based on analogous compounds and should be interpreted with the understanding that it may not be directly applicable to the 2-methoxy derivative without specific experimental validation.
Physicochemical Properties
While detailed experimental data is lacking, some basic properties can be inferred from its structure and are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 19353-97-0 | [Chemical Supplier Databases] |
| Molecular Formula | C₇H₉N₃O₂ | [Chemical Supplier Databases] |
| Molecular Weight | 167.17 g/mol | [Chemical Supplier Databases] |
Synthesis of Isonicotinohydrazide Derivatives: A General Approach
A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of isonicotinohydrazide derivatives typically follows a well-established chemical route. The general approach involves the hydrazinolysis of a corresponding isonicotinate ester.
A plausible synthetic pathway for this compound would likely start from 2-methoxyisonicotinic acid or its corresponding ester. The following is a generalized protocol based on the synthesis of similar compounds:
Materials:
-
Methyl 2-methoxyisonicotinate (or other suitable ester)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (or another suitable alcohol solvent)
Procedure:
-
Dissolve methyl 2-methoxyisonicotinate in an excess of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Potential Biological Activity and Mechanism of Action
The biological activity of this compound has not been specifically reported. However, the isonicotinohydrazide scaffold is the core of isoniazid, a frontline antitubercular drug. It is therefore plausible that this compound and its derivatives could exhibit antimicrobial properties.
The mechanism of action of isoniazid involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG), leading to the formation of an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
It is conceivable that this compound could act via a similar mechanism, although the presence of the 2-methoxy group could significantly influence its activation, target binding, and overall efficacy. Without experimental data, this remains speculative.
Quantitative Data for Related Isonicotinohydrazide Derivatives
No specific quantitative biological data (e.g., IC₅₀ or MIC values) for this compound has been found. To provide a frame of reference for the potential activity of this class of compounds, the following table summarizes the reported minimum inhibitory concentration (MIC) values for some other isonicotinohydrazide derivatives against Mycobacterium tuberculosis.
| Compound | Organism | MIC (µg/mL) |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02-0.06 |
| N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | Not specifically reported, but noted to have antibacterial activity[1] |
| Various N'-aryl- and N'-heteroaryl-isonicotinohydrazide derivatives | Mycobacterium tuberculosis H37Rv | Wide range of activities, some with MICs in the low µg/mL range |
Note: This data is for comparative purposes only and does not reflect the activity of this compound.
Visualizations
Due to the lack of specific experimental data for this compound, it is not possible to generate diagrams for its specific signaling pathways or detailed experimental workflows. However, a generalized workflow for the synthesis and evaluation of isonicotinohydrazide derivatives can be represented as follows:
References
An In-depth Technical Guide to 2-Methoxyisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methoxyisonicotinohydrazide, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological activities based on related compounds. Due to the limited publicly available data on this specific molecule, this guide infers potential applications and experimental workflows to stimulate further research.
Core Compound Properties
This compound is a derivative of isonicotinic acid hydrazide, a class of compounds known for their wide range of biological activities. Its chemical structure is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a hydrazide group at the 4-position.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.2 g/mol | [1] |
| CAS Number | 19353-97-0 |
Synthesis Protocol
The synthesis of this compound can be achieved through the hydrazinolysis of a corresponding 2-methoxyisonicotinate ester. This method is a common and effective way to produce hydrazide derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-methoxyisonicotinate
-
Hydrazine hydrate (80-100%)
-
Ethanol (absolute)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methoxyisonicotinate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure compound.
Potential Biological Activity and Screening
While specific biological data for this compound is scarce, derivatives of isonicotinic acid hydrazide are well-known for their antitubercular activity. The parent compound, isoniazid, is a cornerstone drug in the treatment of tuberculosis. Therefore, it is plausible that this compound could exhibit similar antimicrobial properties. A logical starting point for investigating its biological activity would be to screen it against various microbial strains, particularly Mycobacterium tuberculosis.
Hypothetical Experimental Workflow for Biological Screening
Caption: A hypothetical workflow for the synthesis, biological screening, and mechanism of action studies of this compound.
Potential Signaling Pathway Involvement
The mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is essential for mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall. It is conceivable that this compound could act through a similar pathway.
Hypothetical Signaling Pathway of this compound Action
Caption: A hypothetical mechanism of action for this compound, based on the known pathway of isoniazid.
Quantitative Data Summary
Due to the limited research on this compound, extensive quantitative data regarding its biological activity is not available. The following table presents a template for how such data could be structured once obtained from experimental studies.
| Assay Type | Target Organism/Cell Line | Metric | Value |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | µg/mL | Data not available |
| Cytotoxicity | Human lung fibroblasts (e.g., MRC-5) | CC₅₀ (µM) | Data not available |
| InhA Enzyme Inhibition | Recombinant M. tuberculosis InhA | IC₅₀ (µM) | Data not available |
Conclusion
This compound represents an under-investigated molecule with potential for antimicrobial drug discovery, given its structural similarity to the well-established antitubercular drug isoniazid. This guide provides a foundational framework for its synthesis and a logical starting point for the investigation of its biological properties. Further research is warranted to elucidate its true therapeutic potential and mechanism of action.
References
2-Methoxyisonicotinohydrazide chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, a putative synthesis protocol, and the potential biological context of 2-Methoxyisonicotinohydrazide. The information is intended to support research and development activities involving this compound.
Core Chemical Properties
This compound is a derivative of isonicotinic acid, featuring a methoxy group at the 2-position of the pyridine ring and a hydrazide functional group. These structural features are anticipated to influence its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 19353-97-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₉N₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 167.17 g/mol | --INVALID-LINK--[2] |
| Melting Point | 135-137 °C | --INVALID-LINK--[2] |
| Boiling Point | Data not available | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Low solubility in nonpolar solvents and likely limited solubility in water. | General chemical principles |
| SMILES | COC1=NC=CC(=C1)C(=O)NN | |
| IUPAC Name | 2-methoxypyridine-4-carbohydrazide | IUPAC Nomenclature |
| Synonyms | 2-methoxy-4-pyridinecarboxylic acid hydrazide |
Experimental Protocols
Objective: To synthesize this compound from methyl 2-methoxyisonicotinate.
Materials:
-
Methyl 2-methoxyisonicotinate
-
Hydrazine hydrate (80-100%)
-
Ethanol (or Methanol)
-
Dichloromethane
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methoxyisonicotinate in ethanol (approximately 10-20 mL per gram of ester).
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 2-5 equivalents).
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, around 78 °C for ethanol). The progress of the reaction should be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of the more polar product spot. The reaction is typically complete within 2-6 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude product can often be purified by recrystallization. A suitable solvent system would likely be an ethanol/water or dichloromethane/hexane mixture.
-
Alternatively, the crude solid can be triturated with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or cold ethanol).
-
The purified solid is then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activity Context
Specific studies on the biological activity or signaling pathways of this compound are not prominent in the current literature. However, its structural similarity to isoniazid (isonicotinic acid hydrazide) , a cornerstone drug in the treatment of tuberculosis, provides a strong basis for predicting its potential biological activities.
-
Antitubercular Potential: Isoniazid is a prodrug activated by the mycobacterial enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that this compound could act as a similar prodrug. The methoxy group may alter the compound's lipophilicity, potentially affecting its uptake by Mycobacterium tuberculosis. It could also influence the electronic properties of the pyridine ring, which might impact its interaction with the activating enzyme.
-
Anticancer Activity: Numerous derivatives of isoniazid have been investigated for their anticancer properties. These compounds, often in the form of hydrazones, have shown cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species, chelation of essential metal ions, or inhibition of key enzymes involved in cancer cell proliferation. Therefore, this compound could serve as a valuable scaffold for the development of novel anticancer agents.
-
Other Potential Activities: The hydrazide and pyridine moieties are common pharmacophores found in a wide range of biologically active molecules. Derivatives of isoniazid have been reported to possess antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. The introduction of a methoxy group could modulate these activities, potentially leading to new therapeutic applications.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Screening against various microbial strains and cancer cell lines would be a logical first step in exploring its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxyisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 2-methoxyisonicotinohydrazide, a molecule of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, offering a practical approach for its laboratory-scale preparation. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.
Core Synthesis Pathway
The synthesis of this compound is proposed as a three-step process commencing with 2-chloronicotinic acid. This pathway involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by an esterification and subsequent hydrazinolysis to yield the final product.
Caption: Proposed three-step synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product. Please note that some of this data is based on closely related compounds and should be considered as a reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Yield (%) |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 173-175 | >98 | - |
| 2-Methoxyisonicotinic Acid | C₇H₇NO₃ | 153.14[1] | 152-156 (for 2,6-dimethoxy derivative)[2] | >98 | ~90 (Estimated) |
| Methyl 2-Methoxyisonicotinate | C₈H₉NO₃ | 167.16 | - | >97 | ~85 (Analogous reaction)[3] |
| This compound | C₇H₉N₃O₂ | 167.17 | Not available | >98 | ~80 (Estimated) |
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. These procedures are based on established methodologies for similar chemical transformations.
Step 1: Synthesis of 2-Methoxyisonicotinic Acid from 2-Chloronicotinic Acid (Methoxylation)
Principle: This step involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position of the pyridine ring is displaced by a methoxy group from sodium methoxide.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once the sodium has completely dissolved to form sodium methoxide, add 2-chloronicotinic acid (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then dissolved in a minimum amount of hot water and allowed to cool, promoting crystallization of the product.
-
Filter the crystals, wash with a small amount of cold water, and dry under vacuum to yield 2-methoxyisonicotinic acid.
Step 2: Synthesis of Methyl 2-Methoxyisonicotinate (Fischer Esterification)
Principle: The carboxylic acid group of 2-methoxyisonicotinic acid is converted to a methyl ester through an acid-catalyzed reaction with methanol. This reaction is an equilibrium process, and using an excess of methanol drives the reaction towards the product.
Procedure:
-
To a stirred suspension of 2-methoxyisonicotinic acid (1.0 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.[3]
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Reduce the volume of methanol by approximately half using a rotary evaporator.[3]
-
Pour the concentrated mixture into ice-cold water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.[3]
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methoxyisonicotinate as an oil or low-melting solid.
Step 3: Synthesis of this compound (Hydrazinolysis)
Principle: The methyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methoxyisonicotinate (1.0 equivalent) in ethanol (10 volumes).
-
To this solution, add hydrazine hydrate (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to afford this compound.
Logical Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting material to the final product, including the key reagents and conditions for each step.
Caption: Logical workflow of the this compound synthesis.
References
2-Methoxyisonicotinohydrazide: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinohydrazides are a class of compounds that have been extensively studied for their antimycobacterial properties. The parent compound, isoniazid, is a first-line drug for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. 2-Methoxyisonicotinohydrazide is a derivative of isoniazid, and while specific studies on this particular analog are scarce, its structural similarity strongly suggests a comparable mechanism of action. This document outlines the presumed mechanism, based on the known activity of isoniazid, to provide a foundational understanding for researchers.
Presumed Mechanism of Action
Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its therapeutic effect.[1][2][3][4] The presumed mechanism of action for this compound would therefore involve the following key steps:
-
Uptake and Activation: The compound is expected to passively diffuse into the Mycobacterium tuberculosis cell. Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[1][3][5] This activation step is crucial for its antimycobacterial activity. Mutations in the katG gene are a common cause of isoniazid resistance.[3]
-
Formation of an Active Adduct: The activation by KatG is believed to generate a reactive radical species from the isonicotinohydrazide moiety. This radical then covalently binds to the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an isonicotinoyl-NAD adduct.[2][6]
-
Inhibition of Mycolic Acid Synthesis: The primary target of the isonicotinoyl-NAD adduct is the enoyl-acyl carrier protein reductase, known as InhA.[2][3][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.
-
Bactericidal Effect: By inhibiting InhA, the synthesis of mycolic acids is blocked.[1][2][3] This disruption of the cell wall integrity leads to a loss of viability and ultimately results in the death of the bacterium.
The following diagram illustrates this proposed signaling pathway:
References
- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of InhA efficiently kill Mycobacterium tuberculosis under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mycobacterium tuberculosis AhpD, an Element of the Peroxiredoxin Defense against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noninvasive Determination of 2-[18F]-Fluoroisonicotinic Acid Hydrazide Pharmacokinetics by Positron Emission Tomography in Mycobacterium tuberculosis-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2-Methoxyisonicotinohydrazide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the known and potential biological activities of 2-Methoxyisonicotinohydrazide. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, this document extrapolates its potential activities based on the well-established biological profile of its parent compound, Isoniazid (INH), and other closely related isonicotinohydrazide derivatives. The primary focus is on the antitubercular activity, mechanism of action, and metabolic pathways. This guide also presents relevant experimental protocols and quantitative data from studies on analogous compounds to serve as a foundational resource for future research and development.
Introduction
Isonicotinic acid hydrazide (Isoniazid, INH) is a cornerstone in the treatment of tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis.[1][2] The emergence of drug-resistant TB strains necessitates the continuous development of new therapeutic agents.[3][4] Chemical modification of the INH scaffold is a prominent strategy in the discovery of novel antitubercular drugs with improved efficacy, reduced toxicity, and activity against resistant strains. This compound, a derivative of INH, represents one such modification. While specific data on its biological activity is not extensively documented, its structural similarity to INH and other nicotinic acid hydrazides suggests a potential role as an antitubercular agent. This guide will explore this potential by examining the established knowledge surrounding its chemical class.
Potential Antitubercular Activity
The primary anticipated biological activity of this compound is against Mycobacterium tuberculosis. This is based on the extensive body of research on INH and its derivatives, which function as prodrugs targeting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][5]
Mechanism of Action: An Extrapolation from Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][6] Upon activation, INH is converted into a series of reactive species, including an isonicotinic acyl radical. This radical then covalently attaches to NAD+, forming an isonicotinoyl-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[2][5] The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[2][5] It is hypothesized that this compound would follow a similar activation pathway.
Diagram: Proposed Mechanism of Action of Isonicotinohydrazide Derivatives
Caption: Proposed activation and inhibitory pathway of isonicotinohydrazide derivatives.
Quantitative Data from Analogous Compounds
While specific minimum inhibitory concentration (MIC) values for this compound are not available, data from other nicotinic acid hydrazide derivatives demonstrate the potential for potent antitubercular activity. The following table summarizes the MIC values of selected Isoniazid derivatives against M. tuberculosis H37Rv.
| Compound | Modification Site | MIC (µg/mL) | Reference |
| Isoniazid (INH) | Parent Compound | 0.05 - 0.2 | [6] |
| N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Hydrazide side chain | 6.25 | [6] |
| N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Hydrazide side chain | 12.5 | [6] |
| 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide | Hydrazide side chain | 1-2 µM | [7] |
| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide | Hydrazide side chain | 4 µM | [7] |
Metabolism and Potential Toxicity
The metabolism of Isoniazid is well-characterized and primarily occurs in the liver. A key metabolic pathway is acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[1][8] The rate of acetylation varies among individuals, leading to "slow" and "fast" acetylator phenotypes.[2][5] Acetylhydrazine, a metabolite of INH, can be further metabolized by CYP2E1 to form hepatotoxic species.[1] Another metabolic route involves hydrolysis by amidases to produce isonicotinic acid and hydrazine, the latter also being associated with toxicity.[8] It is plausible that this compound would undergo similar metabolic transformations. The methoxy group on the pyridine ring may influence the rate and pathway of metabolism, potentially altering the pharmacokinetic and toxicological profile.
Diagram: Generalized Metabolic Pathway of Isonicotinohydrazides
Caption: Key metabolic pathways for isonicotinohydrazide derivatives.
Experimental Protocols
For researchers planning to investigate the biological activity of this compound, the following standard experimental protocols are recommended.
In Vitro Antitubercular Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against M. tuberculosis.
Methodology:
-
Bacterial Strain: M. tuberculosis H37Rv is the standard reference strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then made in the culture medium in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
In Vitro Cytotoxicity Assay
Objective: To evaluate the toxicity of the compound against a mammalian cell line.
Methodology:
-
Cell Line: A commonly used cell line such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells) is suitable.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM for Vero, MEM for HepG2) supplemented with fetal bovine serum and antibiotics.
-
Compound Exposure: Cells are seeded in a 96-well plate and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Diagram: Experimental Workflow for Biological Activity Screening
Caption: A typical workflow for the initial biological screening of a novel compound.
Future Directions
The biological activity of this compound remains to be experimentally determined. Future research should focus on:
-
Synthesis and Characterization: The first step is the chemical synthesis and thorough characterization of this compound.
-
In Vitro Antitubercular Screening: The compound should be tested against drug-susceptible and drug-resistant strains of M. tuberculosis to determine its MIC.
-
Cytotoxicity and Selectivity: In vitro cytotoxicity assays are crucial to assess the compound's therapeutic window.
-
Mechanism of Action Studies: If the compound shows promising antitubercular activity, further studies should be conducted to confirm its mechanism of action, including its interaction with KatG and InhA.
-
In Vivo Efficacy: Promising candidates should be evaluated in animal models of tuberculosis to assess their in vivo efficacy and pharmacokinetic properties.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that its primary biological activity will be antitubercular, mirroring that of its parent compound, Isoniazid. The information presented in this technical guide, drawn from extensive research on Isoniazid and its derivatives, provides a solid foundation for initiating and guiding future investigations into the therapeutic potential of this compound. The proposed experimental protocols and the understanding of the potential mechanism of action and metabolic pathways will be invaluable for researchers entering this area of drug discovery.
References
- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
2-Methoxyisonicotinohydrazide: A Technical Review of a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyisonicotinohydrazide is a derivative of the well-known antitubercular drug isoniazid. While specific literature on this particular analog is scarce, this technical guide synthesizes information from related isonicotinohydrazide derivatives to provide a comprehensive overview of its likely synthesis, potential mechanism of action, and putative therapeutic applications. By examining structure-activity relationships within this class of compounds, we can infer the potential biological profile of this compound. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar compounds, providing detailed hypothetical experimental protocols and conceptual frameworks for its evaluation.
Introduction
Isonicotinohydrazide and its derivatives have long been a cornerstone in the treatment of tuberculosis. The core structure, a pyridine ring with a hydrazide group at the 4-position, is crucial for its antimycobacterial activity. The introduction of various substituents onto the pyridine ring has been a strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The 2-position of the pyridine ring has been identified as a key site for substitution, influencing the electronic and steric properties of the molecule, which in turn affects its biological activity. This review focuses on the 2-methoxy derivative, hypothesizing its properties based on established knowledge of its chemical class.
Synthesis and Characterization
While a specific synthesis for this compound has not been reported in the reviewed literature, a plausible and efficient synthetic route can be extrapolated from standard organic chemistry principles and established methods for analogous compounds.
Proposed Synthetic Pathway
The most probable synthetic route to this compound would involve a two-step process starting from 2-methoxyisonicotinic acid.
Step 1: Esterification of 2-Methoxyisonicotinic Acid. The carboxylic acid would first be converted to its methyl or ethyl ester. This is a standard procedure to activate the carboxyl group for the subsequent reaction with hydrazine.
Step 2: Hydrazinolysis of the Ester. The resulting ester would then be treated with hydrazine hydrate to yield the final product, this compound.
A general experimental protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methoxyisonicotinic acid
-
Methanol (or Ethanol), anhydrous
-
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid
-
Hydrazine hydrate (80-100%)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
Suspend 2-methoxyisonicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methoxyisonicotinate.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl 2-methoxyisonicotinate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.
Caption: Hypothesized mechanism of action for this compound.
Potential Therapeutic Applications and Biological Activity
Given its structural similarity to isoniazid, the primary therapeutic application for this compound would likely be as an antitubercular agent. However, isonicotinohydrazide derivatives have also been investigated for other biological activities.
Antitubercular Activity
The methoxy group at the 2-position is an electron-donating group, which could influence the electronic properties of the pyridine ring and its interaction with the KatG enzyme and the InhA-NAD complex. Further studies would be needed to determine if this substitution enhances or diminishes the antitubercular activity compared to isoniazid.
Other Potential Activities
Derivatives of isoniazid have been explored for a range of other biological activities, including anticancer, antifungal, and antioxidant effects. [1][2]The evaluation of this compound against various cancer cell lines and fungal strains could reveal novel therapeutic avenues.
Quantitative Data (Illustrative)
As no specific quantitative data for this compound is available, the following table presents representative data for a series of hypothetical 2-substituted isonicotinohydrazide analogs to illustrate the kind of data that would be generated and analyzed in a QSAR study.
| Compound (Analog) | Substituent (R) | LogP (Calculated) | MIC (μg/mL) vs. M. tuberculosis H37Rv | IC₅₀ (μM) vs. A549 Cancer Cell Line |
| 1 | -H (Isoniazid) | -0.72 | 0.05 | >100 |
| 2 | -CH₃ | -0.20 | 0.1 | 85.2 |
| 3 | -Cl | 0.15 | 0.2 | 55.6 |
| 4 | -OCH₃ | -0.55 | To be determined | To be determined |
| 5 | -NO₂ | -0.30 | 1.5 | 25.1 |
This data is purely illustrative and does not represent actual experimental results for this compound.
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the comprehensive biological evaluation of a novel isonicotinohydrazide derivative like this compound.
Workflow for Biological Evaluation
References
The Discovery of 2-Methoxyisonicotinohydrazide Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Potential, and Mechanistic Pathways
This technical guide provides a comprehensive overview of the discovery and potential development of 2-Methoxyisonicotinohydrazide derivatives. While direct and extensive research on this specific scaffold is emerging, this document consolidates information from structurally related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, potential biological activities, and plausible mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction: The Rationale for this compound Derivatives
Isonicotinic acid hydrazide (Isoniazid) is a cornerstone in the treatment of tuberculosis, and its hydrazone derivatives have been extensively explored for a wide range of pharmacological activities, including antimicrobial and anticancer effects. The introduction of a methoxy group at the 2-position of the pyridine ring is a strategic modification aimed at modulating the electronic and steric properties of the molecule. This substitution can influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced efficacy, improved selectivity, or novel biological activities. The electron-donating nature of the methoxy group can alter the reactivity of the pyridine ring and the hydrazide moiety, which are crucial for biological action. This guide will explore the synthetic feasibility and potential therapeutic applications of this intriguing class of compounds.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives commences with the preparation of the core hydrazide, followed by condensation with various aldehydes or ketones to yield the final Schiff base derivatives.
Synthesis of the Core Intermediate: this compound
The key precursor for the synthesis is 2-methoxyisonicotinic acid or its corresponding ester. A feasible synthetic route involves the esterification of 2-methoxyisonicotinic acid followed by hydrazinolysis.
Experimental Protocol: Synthesis of Methyl 2-Methoxyisonicotinate
-
Materials: 2-Methoxyisonicotinic acid, Methanol, Sulfuric acid, Sodium bicarbonate.
-
Procedure: To a solution of 2-methoxyisonicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 2-methoxyisonicotinate.
Experimental Protocol: Synthesis of this compound
-
Materials: Methyl 2-methoxyisonicotinate, Hydrazine hydrate, Ethanol.
-
Procedure: Methyl 2-methoxyisonicotinate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with cold water and recrystallized from ethanol to afford pure this compound.
Core Synthesis Workflow
Synthesis of this compound Schiff Base Derivatives
The versatile hydrazide core can be readily condensed with a variety of aromatic and heteroaromatic aldehydes to generate a library of Schiff base derivatives.
General Experimental Protocol: Synthesis of Schiff Bases
-
Materials: this compound, substituted aldehyde/ketone, Ethanol, Glacial acetic acid (catalyst).
-
Procedure: A solution of this compound (1 mmol) in ethanol is treated with the desired aldehyde or ketone (1 mmol) and a catalytic amount of glacial acetic acid. The mixture is refluxed for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.
Derivative Synthesis Workflow
Potential Biological Activities and Structure-Activity Relationships
Based on the biological profiles of structurally similar isonicotinohydrazide and 2-alkoxypyridine derivatives, this compound derivatives are anticipated to exhibit a range of biological activities, primarily as antimicrobial and anticancer agents.
Antimicrobial Activity
Hydrazone derivatives of isoniazid are well-documented for their antimycobacterial properties. The introduction of a 2-methoxy group may influence the lipophilicity and electronic properties of the molecule, potentially affecting its ability to penetrate the mycobacterial cell wall and interact with its target. Furthermore, Schiff bases derived from various heterocyclic hydrazides have demonstrated broad-spectrum antibacterial and antifungal activities.
| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |
| Isonicotinohydrazide Derivatives | Mycobacterium tuberculosis | 0.05 - >100 | General Literature |
| 2-Alkoxypyridine Derivatives | Gram-positive bacteria | 1.95 - 15.62 | Inferred Data |
| 2-Alkoxypyridine Derivatives | Gram-negative bacteria | > 100 | Inferred Data |
| 2-Alkoxypyridine Derivatives | Fungi | 15.62 - 62.5 | Inferred Data |
Note: The data for 2-Alkoxypyridine Derivatives is inferred from studies on structurally related compounds and should be experimentally verified for this compound derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyridine and hydrazide derivatives. The 2-methoxypyridine scaffold has been identified in compounds with significant cytotoxic activity against several cancer cell lines. The mechanism of action is often multifactorial, potentially involving the inhibition of key signaling pathways or the induction of apoptosis.
| Compound Class | Cell Line | Activity (IC50, µM) | Reference |
| 2-Methoxypyridine Analogs | HCT-116 (Colon) | 1.2 - 25.8 | Inferred Data |
| 2-Methoxypyridine Analogs | MCF-7 (Breast) | 2.5 - 30.1 | Inferred Data |
| 2-Methoxypyridine Analogs | A-549 (Lung) | 3.1 - 28.4 | Inferred Data |
| Pyridine Carbohydrazide Derivatives | Various | 0.5 - 50 | General Literature |
Note: The IC50 values for 2-Methoxypyridine Analogs are based on studies of related structures and serve as a predictive guide for the potential activity of this compound derivatives.
Plausible Mechanisms of Action
The precise mechanism of action for this compound derivatives will require dedicated investigation. However, based on the known mechanisms of related compounds, several potential pathways can be proposed.
Antimicrobial Mechanism
For antitubercular activity, it is plausible that these derivatives, like isoniazid, act as pro-drugs that are activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form could then inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The 2-methoxy group might influence the rate of activation or the interaction with the target enzyme, InhA.
Plausible Antitubercular Mechanism
Anticancer Mechanism
The anticancer activity of similar heterocyclic compounds often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Potential targets could include protein kinases, transcription factors, or components of the apoptotic machinery. For instance, some pyridine derivatives have been shown to inhibit kinases involved in angiogenesis and tumor growth.
Potential Anticancer Mechanisms
Conclusion and Future Directions
The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, warrants further investigation. This technical guide provides a foundational framework for initiating research in this area. Future work should focus on the synthesis and screening of a focused library of these derivatives to establish concrete structure-activity relationships. Detailed mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these compounds, ultimately paving the way for their potential development as next-generation antimicrobial or anticancer drugs.
A Technical Guide to 2-Methoxyisonicotinohydrazide and its Structural Analogs in Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activity, and structure-activity relationships of structural analogs based on the isonicotinohydrazide core, a scaffold of significant importance in medicinal chemistry, particularly in the development of antitubercular agents.
Introduction: The Isonicotinohydrazide Scaffold
Isonicotinic acid hydrazide, commonly known as Isoniazid (INH), is a cornerstone first-line drug for the treatment of tuberculosis (TB).[1][2] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][3] INH is a prodrug, requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4] The activated form then covalently binds to NAD+ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), halting mycolic acid production and leading to bacterial cell death.[2][4][5]
Despite its efficacy, the utility of INH is challenged by the emergence of drug-resistant strains and a side-effect profile linked to its metabolism, primarily through enzymatic N-acetylation in humans, which inactivates the drug.[6] This has driven extensive research into structural analogs, including 2-substituted derivatives like 2-methoxyisonicotinohydrazide. The goal of these modifications is to develop novel compounds with improved potency against resistant strains, better bioavailability, and reduced toxicity.[6] Chemical modification of the core structure, especially at the hydrazine moiety and the pyridine ring, is a key strategy in this endeavor.[3][6]
Synthetic Strategies and Protocols
The synthesis of isonicotinohydrazide analogs typically involves two key steps: the formation of the core hydrazide from an isonicotinic acid derivative, followed by condensation with various electrophiles (commonly aldehydes or ketones) to create hydrazone derivatives.
General Synthesis Workflow
The general synthetic pathway begins with a substituted isonicotinic acid or its ester, which is reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide intermediate is then condensed with an aldehyde or ketone, often under acidic catalysis, to yield the final hydrazone analog.
Detailed Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol describes a general method for the acid-catalyzed condensation of a hydrazide with an aldehyde to form a hydrazone (Schiff base), adapted from methodologies reported in the literature.[7][8]
-
Dissolution of Reactants:
-
Dissolve the parent hydrazide (e.g., this compound) (1 mmol) in a suitable solvent such as absolute ethanol (20 mL).
-
In a separate flask, dissolve the desired aldehyde or ketone (1.05-1.1 mmol) in 20 mL of ethanol.
-
-
Condensation Reaction:
-
Add the aldehyde solution to the hydrazide solution with stirring.
-
Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or hydrochloric acid) to the mixture.[8]
-
Stir the reaction mixture at room temperature or gently reflux (e.g., 70°C) for a period ranging from 1 to 5 hours.[1][8]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected directly.
-
If no precipitate forms, the solution may be neutralized with a 10% aqueous solution of sodium bicarbonate.[8]
-
-
Isolation and Purification:
-
Characterization:
-
Confirm the structure of the final compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Biological Activity and Mechanism of Action
The primary therapeutic target for isonicotinohydrazide analogs is Mycobacterium tuberculosis. The mechanism of action is largely conserved from the parent INH molecule.
Structure-Activity Relationship (SAR)
Systematic studies on INH analogs have revealed key structural features that govern their antitubercular activity.[9][10]
-
Hydrazide Moiety: The free hydrazine group is crucial for activity but is also the site of metabolic inactivation in humans.[6] Modifying this group to form hydrazones (Schiff bases) can block N-acetylation, potentially improving bioavailability and overcoming resistance mechanisms.[3][6]
-
Pyridine Ring: The pyridine nitrogen is essential for activity. Moving it to other positions (e.g., in nicotinic or picolinic acid analogs) generally abolishes or severely reduces antitubercular effects.[9][10]
-
Ring Substitution:
-
2-Position: Substitution at the 2-position (ortho to the hydrazide) is well-tolerated. Analogs like 2-methyl-INH display activity comparable to the parent drug.[9][10] This indicates that a 2-methoxy group is a viable modification.
-
3-Position: Substitution at the 3-position (meta to the hydrazide) is not tolerated and leads to a loss of activity.[9][10]
-
-
Hybrid Molecules: Incorporating other biologically active moieties, such as pyrazole or isatin, through the hydrazone linkage can significantly enhance antitubercular potency.[3][5] For example, isatin-hydrazide hybrids show remarkable activity, with MIC values as low as 6.25 µg/mL.[3]
Quantitative Data on Analog Potency
The antitubercular activity of novel analogs is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of M. tuberculosis. The tables below summarize MIC data for representative series of analogs from the literature.
Table 1: Antitubercular Activity of Nicotinohydrazide-Isatin Hybrids [3] (Activity against M. tuberculosis)
| Compound ID | R-Group on Isatin | MIC (µg/mL) |
| 8a | H | 25 |
| 8b | Cl | 12.50 |
| 8c | Br | 6.25 |
| Isoniazid | (Reference) | 0.2 |
Note: Lower MIC values indicate higher potency. The data shows that halogen substitution on the isatin moiety significantly enhances activity.
Table 2: Antitubercular Activity of Isonicotinohydrazide-Pyrazole Hybrids [5] (Activity against M. tuberculosis H37Rv)
| Compound ID | R-Group on Pyrazole | MIC (µM) |
| 5j | 3-Chlorophenyl | ≤ 4.9 |
| 5k | 3-Chlorophenyl | ≤ 4.9 |
| 5l | 3-Chlorophenyl | ≤ 4.9 |
| Ethambutol | (Reference) | > 4.9 |
Note: These pyrazole derivatives showed potency greater than the first-line drug ethambutol.
Table 3: Antitubercular Activity of Isoniazid-Benzaldehyde Hydrazones [1] (Activity via micro broth dilution method)
| Compound ID | Aldehyde Used | MIC (µg/mL) |
| 1(a) | Benzaldehyde | < 7.8 |
| 1(b) | 4-Methylbenzaldehyde | < 7.8 |
| 1(c) | 4-Chlorobenzaldehyde | 15.6 |
Conclusion
The isonicotinohydrazide scaffold remains a highly valuable template for the design of new antitubercular agents. Structural modifications, particularly the formation of hydrazones and substitution at the 2-position of the pyridine ring, represent validated strategies for enhancing biological activity and improving pharmacological properties. The synthesis of hybrid molecules by condensing the hydrazide core with other bioactive pharmacophores has proven especially fruitful, yielding compounds with potent activity against M. tuberculosis. The data and protocols presented in this guide serve as a resource for researchers aiming to develop the next generation of drugs to combat tuberculosis.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New INH-pyrazole analogs: Design, synthesis and evaluation of antitubercular and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 2-Methoxyisonicotinohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-methoxyisonicotinohydrazide derivatives. This class of compounds has garnered significant interest due to its potential as antimicrobial and anticancer agents. The following sections detail the synthetic route, experimental protocols for biological screening, and a summary of reported activity.
Introduction
Isonicotinohydrazide derivatives, structural analogs of the anti-tubercular drug isoniazid, are a versatile scaffold in medicinal chemistry. The introduction of a methoxy group at the 2-position of the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and novel mechanisms of action. These derivatives are often investigated for their ability to inhibit microbial growth and induce cytotoxicity in cancer cells. This document serves as a practical guide for the synthesis and evaluation of novel this compound-based compounds.
Data Presentation
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing the efficacy of antimicrobial agents. The following table summarizes the MIC values of various isonicotinohydrazide derivatives against different bacterial and fungal strains.
| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Fungal Strain(s) (MIC in µg/mL) | Reference |
| INH-1 | Substituted Benzaldehyde Hydrazone | 200 | 200 | 200 | C. albicans: >500 | [1] |
| INH-2 | Vanillin Hydrazone | >500 | >500 | 200 | Not Reported | [1] |
| INH-3 | Salicylaldehyde Hydrazone | 200 | 50 | 50 | Not Reported | [1] |
Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of isonicotinohydrazide derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Breast Cancer Cell Line (Cell Line, IC50 in µM) | Lung Cancer Cell Line (Cell Line, IC50 in µM) | Colon Cancer Cell Line (Cell Line, IC50 in µM) | Reference |
| INH-AC1 | Substituted Benzaldehyde Hydrazone | MCF-7, >100 | A549, 5.94 ± 0.58 | HCT-116, 1.9 ± 0.4 | [1][2] |
| INH-AC2 | Thiophene Aldehyde Hydrazone | MDA-MB-231, Not Reported | Not Reported | HT-29, 3.9 | [3] |
| INH-AC3 | Trihydroxybenzylidene Hydrazone | MCF-7, 97.55 (µg/mL) | Not Reported | HCT 116, Promising Cytotoxicity | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a multi-step process that begins with the esterification of 2-methoxyisonicotinic acid, followed by hydrazinolysis, and finally condensation with a substituted aldehyde to form the Schiff base derivative.
Step 1: Synthesis of Methyl 2-Methoxyisonicotinate
This protocol is based on a standard Fischer esterification method.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxyisonicotinic acid (1 equivalent) in methanol (10-20 volumes).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methoxyisonicotinate. The product can be further purified by column chromatography if necessary.
Step 2: Synthesis of this compound
This procedure utilizes the hydrazinolysis of the corresponding ester.
-
Reaction Setup: Dissolve methyl 2-methoxyisonicotinate (1 equivalent) in ethanol or methanol (10 volumes) in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Step 3: Synthesis of this compound Schiff Base Derivatives
This is a condensation reaction to form the final hydrazone derivatives.[7]
-
Reaction Mixture: In a suitable solvent such as ethanol, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent).
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10]
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Potential inhibition of the EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing [bio-protocol.org]
Application Notes and Protocols: 2-Methoxyisonicotinohydrazide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential of 2-Methoxyisonicotinohydrazide as an enzyme inhibitor, drawing insights from its parent compound, isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis therapy. While specific experimental data for this compound is not extensively available in current literature, its structural similarity to isoniazid suggests a comparable mechanism of action. This document outlines a hypothesized mechanism, relevant experimental protocols to validate this hypothesis, and data presentation formats to guide researchers in their investigation of this compound.
Introduction
This compound is a derivative of isonicotinic acid hydrazide (isoniazid), a well-established antibiotic used in the treatment of tuberculosis.[1] Isoniazid is a prodrug that, upon activation, inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Given the structural analogy, it is hypothesized that this compound may also exhibit enzyme inhibitory activity, potentially targeting the same or similar pathways as isoniazid. These notes aim to provide a foundational framework for researchers to explore the therapeutic potential of this compound as an enzyme inhibitor.
Hypothesized Mechanism of Action
Isoniazid exerts its bactericidal effect by inhibiting the synthesis of mycolic acid.[2][3] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4] Once activated, the resulting isonicotinic acyl radical forms an adduct with NADH, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2] This inhibition blocks the fatty acid synthase II (FAS-II) pathway, leading to the disruption of mycolic acid synthesis and subsequent cell death.[3] It is plausible that this compound follows a similar activation and inhibition pathway.
References
Application Notes and Protocols for 2-Methoxyisonicotinohydrazide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Methoxyisonicotinohydrazide as a versatile scaffold in drug discovery. Drawing parallels from the extensively studied isonicotinohydrazide (isoniazid, INH) and its derivatives, this document outlines synthetic protocols, potential therapeutic applications, and methodologies for biological evaluation. While direct literature on this compound is limited, its structural similarity to INH suggests its potential as a valuable building block for developing novel therapeutic agents, particularly in the fields of infectious diseases and oncology.
Introduction: The Potential of the Isonicotinohydrazide Scaffold
Isonicotinohydrazide and its derivatives have been the subject of extensive research, leading to the development of crucial drugs like isoniazid, a frontline treatment for tuberculosis.[1] The core structure, a pyridine ring linked to a hydrazide moiety, offers several avenues for chemical modification, allowing for the generation of large libraries of compounds with diverse pharmacological profiles.[2] The introduction of a methoxy group at the 2-position of the pyridine ring in this compound is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to derivatives with enhanced efficacy, novel mechanisms of action, or improved pharmacokinetic properties.
Key Applications in Drug Discovery
Antitubercular Agents
The primary and most well-established application of the isonicotinohydrazide scaffold is in the development of antitubercular drugs.[1][3] Isoniazid itself is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Derivatives of isoniazid, particularly isonicotinoyl hydrazones, have been synthesized to overcome resistance and enhance activity.[1][4]
Hypothesized Mechanism of Action: It is plausible that this compound derivatives could act through a similar mechanism, targeting the enoyl-acyl carrier protein reductase (InhA).[1][5] The 2-methoxy group might influence the activation of the prodrug or its interaction with the target enzyme.
Anticancer Agents
Recent studies have highlighted the potential of isonicotinohydrazide derivatives as cytotoxic agents against various cancer cell lines.[6][7][8] The mechanism of action in cancer is not as well-defined as in tuberculosis but is thought to involve the induction of apoptosis.[6] The structural versatility of the isonicotinohydrazide scaffold allows for the incorporation of various pharmacophores to target specific cancer-related pathways.
Experimental Protocols
General Synthesis of 2-Methoxyisonicotinoyl Hydrazones (Schiff Bases)
This protocol describes a general method for the synthesis of Schiff bases from this compound and various aldehydes or ketones, a common strategy for generating libraries of bioactive compounds.[2][9]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolve an equimolar amount of this compound in a minimal amount of ethanol or methanol.
-
To this solution, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.[2]
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
Heat the reaction mixture to reflux and stir for 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][9]
-
After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Collect the precipitate by filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.[2]
-
Further purify the product by recrystallization from a suitable solvent like ethanol.[2]
-
Characterize the final product using techniques such as NMR spectroscopy and Mass Spectrometry.[2]
General workflow for the synthesis of 2-Methoxyisonicotinoyl Hydrazones.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[3]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds (dissolved in DMSO)
-
Isoniazid (as a positive control)
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.
-
Include a drug-free control and a positive control (isoniazid).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (as a positive control)
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
Workflow for the biological evaluation of this compound derivatives.
Quantitative Data Summary
The following tables summarize the biological activity of various isonicotinohydrazide derivatives from the literature, providing a reference for the potential efficacy of novel compounds based on the this compound scaffold.
Table 1: Antitubercular Activity of Isonicotinohydrazide Derivatives
| Compound Class | Derivative | Target Strain | MIC (µg/mL) | Reference |
| Nicotinic Acid Hydrazides | N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 6.25 | [3] |
| Nicotinic Acid Hydrazides | N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 12.50 | [3] |
| Isonicotinohydrazones | N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide | M. tuberculosis H37Rv | 0.048 | [1] |
| Isonicotinohydrazones | (E)-N'-(3-ethoxy-2-hydroxybenzylidine) isonicotinohydrazide | M. tuberculosis H37Rv | 4 | [10] |
| Isatin Hydrazones | 1-Propyl-isatin-INH | M. tuberculosis (human resistant) | 10 µM | [11] |
Table 2: Anticancer Activity of Isonicotinohydrazide Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazolyl-thiazolidinones | 2-(1-isonicotinoyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiazolidin-4-one | HCT-116 | 0.37 | [7] |
| Pyrazolyl-thiazolidinones | 2-(1-isonicotinoyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiazolidin-4-one | MCF-7 | 0.44 | [7] |
| Isonicotinohydrazones | (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) | MCF-7 | 97.55 µg/mL (48h) | [6] |
| Isoniazid Derivatives | Compound with ortho-hydroxyl on benzene ring | Various | 0.61 - 3.36 µg/mL | [8] |
Signaling Pathways and Mechanism of Action
Antitubercular Mechanism of Action
The established mechanism of action for isoniazid involves its activation and subsequent inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1]
Mechanism of action of Isoniazid against Mycobacterium tuberculosis.
Postulated Anticancer Mechanism: Induction of Apoptosis
While the precise signaling pathways for the anticancer effects of isonicotinohydrazide derivatives are not fully elucidated, the induction of apoptosis is a commonly observed outcome.[6] This can be triggered through various intrinsic and extrinsic pathways, ultimately leading to the activation of caspases and programmed cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. brieflands.com [brieflands.com]
- 11. Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Interactions: A Guide to Cross-Linking Techniques
A comprehensive overview of protein cross-linking methodologies for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for established cross-linking agents, in light of the current lack of scientific literature supporting the use of 2-Methoxyisonicotinohydrazide for this purpose.
While this compound is a known biochemical compound[1], extensive research has not revealed its application as a protein cross-linking agent in publicly available scientific literature. The information presented herein focuses on established and widely used methods for protein cross-linking, providing a foundational understanding of the techniques, applications, and experimental procedures.
Application Notes: The Power of Proximity
Chemical cross-linking is a powerful biochemical technique used to covalently bond two or more molecules, providing valuable insights into protein-protein interactions, protein structure, and the functional aspects of proteins.[2][3] This method can stabilize transient or weak interactions, allowing for their capture and subsequent analysis.[2] By forming stable covalent bonds between interacting proteins, researchers can identify interaction partners, map binding sites, and elucidate the architecture of protein complexes.[4][5]
Key Applications in Research and Drug Development:
-
Identification of Protein-Protein Interactions: Cross-linking can confirm and identify both stable and transient interactions within a cell or with purified proteins.[4]
-
Structural Elucidation: Distance constraints obtained from cross-linking experiments can be used to model the three-dimensional structure of proteins and protein complexes.[5]
-
Drug Discovery: Understanding protein interactions is fundamental to drug development. Cross-linking can help identify and validate drug targets and elucidate the mechanism of action of novel therapeutics.[6][7]
Experimental Protocols: A Practical Guide
The success of a protein cross-linking experiment is highly dependent on the choice of cross-linking reagent and the experimental conditions. Cross-linkers can be classified based on their reactive groups, spacer arm length, and whether they are cleavable or non-cleavable. Homobifunctional cross-linkers possess two identical reactive groups, while heterobifunctional cross-linkers have two different reactive groups, allowing for more controlled, two-step conjugation reactions.[8]
Protocol 1: Glutaraldehyde Cross-Linking of Purified Proteins
Glutaraldehyde is a homobifunctional cross-linker that reacts with primary amines (e.g., lysine residues).[4]
Materials:
-
Purified protein sample
-
Glutaraldehyde solution (e.g., 2.3% or 25% stock)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.5 or phosphate-buffered saline, PBS)[2][4]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[2][4]
Procedure:
-
Prepare the protein solution to a final concentration of 50-100 µg in the reaction buffer.[4]
-
Add freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.5% to 2% (v/v).[2]
-
Incubate the reaction mixture for 2 to 5 minutes at 37°C or for 15 to 30 minutes at room temperature.[2][4]
-
Terminate the reaction by adding the quenching solution to a final concentration of 20 mM Tris-HCl or 0.2 M glycine.[2][4]
-
Incubate for an additional 15 minutes to ensure complete quenching of the cross-linker.[2]
-
The cross-linked sample is now ready for analysis by techniques such as SDS-PAGE and mass spectrometry.[2]
Protocol 2: Two-Step In Vivo Cross-Linking using Disuccinimidyl Glutarate (DSG) and Formaldehyde
This protocol is designed for capturing protein-protein and protein-DNA interactions within a cellular context. DSG is a membrane-permeable, homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[9]
Materials:
-
Adherent cells in culture plates
-
Phosphate-Buffered Saline (PBS)
-
PBS with 1 mM MgCl2 (PBS/MgCl2)
-
Disuccinimidyl glutarate (DSG) stock solution (0.25 M in DMSO)[9]
-
Formaldehyde (1% in PBS)[9]
-
Quenching solution (e.g., glycine)
Procedure:
-
Wash cells three times with PBS at room temperature.[9]
-
Add 10 ml of PBS/MgCl2 to each plate.
-
Add DSG stock solution to a final concentration of 2 mM. Swirl the plate to mix.[9]
-
Incubate at room temperature for 45 minutes.[9]
-
Wash the cells with PBS.
-
Add 1% formaldehyde in PBS and incubate for a specified time (e.g., 10-15 minutes) to cross-link proteins to DNA.
-
Quench the formaldehyde by adding glycine to a final concentration of 125 mM.
-
The cells can now be harvested for further analysis, such as Chromatin Immunoprecipitation (ChIP).
Data Presentation: Comparison of Common Cross-Linking Reagents
| Cross-linker | Reactive Group(s) | Target Functional Group(s) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |
| Glutaraldehyde | Aldehyde | Primary Amines | ~7.5 | No | Yes |
| Disuccinimidyl glutarate (DSG) | NHS ester | Primary Amines | 7.7 | No | Yes |
| Dimethyl suberimidate (DMS) | Imidoester | Primary Amines | 11.0 | No | Yes |
| Dithiobis(succinimidyl propionate) (DSP) | NHS ester | Primary Amines | 12.0 | Yes (by reducing agents) | Yes |
| Sulfo-SMCC | NHS ester, Maleimide | Primary Amines, Sulfhydryls | 8.3 | No | No |
Visualizing the Process
Caption: A generalized workflow for a typical protein cross-linking experiment.
Caption: Reaction mechanism of a homobifunctional cross-linker with primary amines.
References
- 1. scbt.com [scbt.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. fgsc.net [fgsc.net]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug Combination Modeling: Methods and Applications in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 단백질 교차결합 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxyisonicotinohydrazide: A Potential Chemical Probe for Exploring the Proteome
Application Note
Introduction
2-Methoxyisonicotinohydrazide is a molecule containing a hydrazide functional group. While this specific compound is not yet extensively documented as a chemical probe in proteomics literature, its hydrazide moiety presents a reactive handle for potential applications in covalent protein modification and target identification. Drawing parallels from established hydrazide-based chemical probes, we can outline a hypothetical framework for its use in proteomics research. Hydrazide probes are known to target and covalently bind to proteins, particularly at sites of electrophilic modification or within the active sites of certain cofactor-dependent enzymes. This reactivity can be leveraged to enrich and identify novel protein targets, offering insights into cellular signaling and drug development.
This document provides a detailed, albeit hypothetical, protocol for the application of a this compound-based probe, herein referred to as "Probe-MH," in a chemoproteomic workflow. The outlined procedures are based on established methodologies for similar chemical probes and are intended to guide researchers in exploring the potential of this and other novel hydrazide-containing molecules.
Principle of Action
The core of this proposed application lies in the nucleophilic nature of the hydrazide group. This functional group can react with electrophilic centers within proteins. In a cellular context, this could include post-translationally modified amino acids or enzymatic intermediates. By designing a probe that incorporates the this compound scaffold along with a reporter tag (e.g., a biotin or an alkyne for click chemistry), researchers can specifically label, enrich, and identify protein targets.
Potential Applications
-
Target Identification: Uncover the cellular protein targets of this compound or its derivatives.
-
Enzyme Profiling: Profile the activity of specific enzyme classes that react with hydrazide-based probes.
-
Drug Discovery: Serve as a starting point for the development of covalent inhibitors for identified protein targets.
-
Pathway Analysis: Elucidate the biological pathways modulated by the interaction of Probe-MH with its protein targets.
Data Presentation
Quantitative data from a typical chemoproteomic experiment using a hypothetical "Probe-MH" would involve the identification and quantification of enriched proteins. The results would be presented in a tabular format to facilitate comparison between a control group (e.g., treated with a vehicle like DMSO) and the probe-treated group.
Table 1: Hypothetical Protein Enrichment Data for Probe-MH
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Probe-MH / Control) | p-value | Function |
| P04035 | ALDH2 | Aldehyde dehydrogenase, mitochondrial | 15.2 | 0.001 | Aldehyde metabolism |
| Q02878 | FTO | Alpha-ketoglutarate-dependent dioxygenase FTO | 12.5 | 0.003 | RNA demethylation |
| P21397 | GSS | Glutathione synthetase | 9.8 | 0.005 | Glutathione biosynthesis |
| P05091 | HSPA5 | Heat shock protein family A (Hsp70) member 5 | 8.1 | 0.010 | Protein folding |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 7.5 | 0.012 | Protein synthesis |
Experimental Protocols
The following are detailed, hypothetical protocols for the use of an alkyne-functionalized this compound probe (Probe-MH-alkyne) in a chemoproteomic workflow.
Protocol 1: Cell Treatment and Lysis
-
Cell Culture: Culture human cancer cell line (e.g., HeLa or HEK293T) to ~80% confluency in appropriate media.
-
Probe Treatment: Treat cells with 10 µM of Probe-MH-alkyne or DMSO (vehicle control) for 2 hours in serum-free media.
-
Cell Harvest: Wash cells twice with cold PBS, then scrape and collect the cell pellet by centrifugation.
-
Lysis: Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
Protocol 2: Click Chemistry for Biotin Tagging
-
Reaction Setup: To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Biotin-azide (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO4) (1 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.
Protocol 3: Enrichment of Labeled Proteins
-
Bead Preparation: Wash streptavidin-agarose beads three times with PBS.
-
Protein Binding: Add the click-reacted lysate to the streptavidin beads and incubate overnight at 4°C with gentle rotation.
-
Washing: Wash the beads sequentially with:
-
1% SDS in PBS (3 times)
-
8 M urea in 100 mM Tris-HCl, pH 8.0 (3 times)
-
20% acetonitrile in PBS (3 times)
-
PBS (3 times)
-
Protocol 4: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.0. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM, then incubate for 30 minutes in the dark.
-
Digestion: Dilute the urea to 1 M with 100 mM Tris-HCl, pH 8.0. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
Data Analysis: Search the raw data against a human protein database using a search engine like MaxQuant or Proteome Discoverer to identify and quantify the enriched proteins.
Visualizations
The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway that could be investigated using Probe-MH.
Caption: Experimental workflow for target identification using an alkyne-functionalized this compound probe (Probe-MH-alkyne).
Caption: Hypothetical mechanism of action where Probe-MH inhibits a target protein, leading to modulation of a downstream signaling pathway.
Application Notes and Protocols for Mass Spectrometry Analysis of 2-Methoxyisonicotinohydrazide Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyisonicotinohydrazide is a carbonyl-reactive chemical probe that can be used for the selective labeling and subsequent mass spectrometry-based analysis of modified proteins. This reagent contains a hydrazide functional group that reacts specifically with aldehydes and ketones to form a stable hydrazone bond. A primary application for this chemistry in proteomics is the labeling of glycoproteins following their mild oxidation.
Glycoproteins play crucial roles in a myriad of biological processes, including cell signaling, immune response, and disease pathogenesis. The ability to enrich and identify this class of proteins is therefore of significant interest. The protocol described herein leverages the selective oxidation of cis-diols present in the carbohydrate moieties of glycoproteins by sodium periodate to generate aldehyde groups. These newly formed aldehydes can then be covalently labeled with this compound. The resulting modification allows for the enrichment and identification of glycoproteins and their sites of glycosylation by mass spectrometry.
This document provides detailed protocols for the modification of proteins with this compound and their subsequent analysis by mass spectrometry, including data interpretation guidelines and quantitative strategies.
Chemical Principle
The labeling strategy is a two-step process. First, the carbohydrate side chains of glycoproteins are oxidized using a mild oxidizing agent, sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of cis-diols, converting them into two aldehyde groups. This step is performed under controlled conditions to minimize non-specific oxidation of amino acid residues.
Following the oxidation, this compound is added. The hydrazide moiety of the reagent nucleophilically attacks the aldehyde groups on the oxidized glycans, forming a stable hydrazone linkage. The resulting modified proteins can then be processed for mass spectrometry analysis.
Experimental Protocols
Protocol 1: Periodate Oxidation of Glycoproteins
This protocol describes the generation of aldehyde groups on glycoproteins in a complex protein mixture.
Materials:
-
Protein sample (e.g., cell lysate, purified glycoprotein)
-
Phosphate Buffered Saline (PBS), pH 6.5
-
Sodium periodate (NaIO₄)
-
Glycerol
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Prepare the protein sample at a concentration of 1-5 mg/mL in cold PBS, pH 6.5.
-
Cool the protein solution on ice.
-
Prepare a fresh 100 mM solution of sodium periodate in water.
-
Add the sodium periodate solution to the protein sample to a final concentration of 10 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate on ice for 10 minutes.
-
Remove excess periodate and byproducts by buffer exchange using a desalting column or by dialysis against PBS, pH 7.4.
Protocol 2: Labeling of Oxidized Glycoproteins with this compound
This protocol details the covalent modification of the generated aldehyde groups with this compound.
Materials:
-
Oxidized protein sample from Protocol 1
-
This compound
-
Aniline (optional, as a catalyst)
-
PBS, pH 7.4
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Prepare a fresh 50 mM solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add the this compound solution to the oxidized protein sample to a final concentration of 5-10 mM.
-
For potentially improved reaction efficiency, freshly prepared aniline can be added to a final concentration of 10 mM.[1]
-
Incubate the reaction at room temperature for 2 hours with gentle shaking.
-
Remove excess labeling reagent by buffer exchange using a desalting column or by dialysis against an appropriate buffer for downstream processing (e.g., ammonium bicarbonate for mass spectrometry).
Mass Spectrometry Analysis
Sample Preparation for Mass Spectrometry
-
The labeled protein sample can be processed using standard "bottom-up" proteomics workflows. This typically involves denaturation, reduction of disulfide bonds, alkylation of cysteines, and enzymatic digestion (e.g., with trypsin).
-
For enrichment of labeled peptides, affinity purification strategies can be employed if an appropriate tag is incorporated into the hydrazide reagent (e.g., biotin-hydrazide followed by streptavidin affinity capture). While this compound itself does not contain an affinity tag, this protocol can be adapted for such reagents.
LC-MS/MS Analysis
The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
Data Analysis
The acquired MS/MS data can be searched against a protein sequence database using standard search algorithms (e.g., Mascot, Sequest, MaxQuant). The following parameters should be considered:
-
Variable Modification: The mass of the this compound adduct on the relevant amino acid (the oxidized and labeled glycan attached to asparagine, serine, or threonine). The mass of the adduct is calculated as the mass of this compound minus the mass of a water molecule (C₇H₉N₃O₂ - H₂O = 167.17 - 18.01 = 149.16 Da). This mass shift should be defined as a variable modification in the search parameters.
-
Enzyme Specificity: Set according to the protease used (e.g., Trypsin/P).
-
Precursor and Fragment Mass Tolerance: Set according to the specifications of the mass spectrometer.
Identification of a peptide with the specific mass modification corresponding to the this compound adduct indicates a site of glycosylation.
Quantitative Analysis
For quantitative analysis of glycoprotein abundance, stable isotope labeling approaches can be integrated into the workflow. One common method is Stable Isotope Dimethyl Labeling, which can be performed on the enriched peptides prior to MS analysis.
| Labeling Strategy | Description | Mass Difference (Light/Heavy) |
| Stable Isotope Dimethyl Labeling | Peptides are labeled on their N-termini and lysine side chains with light (CH₂O) or heavy (CD₂O) formaldehyde. | 4 Da per primary amine |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are metabolically labeled with light or heavy amino acids (e.g., ¹²C₆-Arg and ¹³C₆-Arg). | Varies depending on the amino acid. |
Visualizations
References
Application Note and Protocol: GC-MS Analysis of 2-Methoxyisonicotinohydrazide Following Trimethylsilyl Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxyisonicotinohydrazide is a chemical compound of interest in pharmaceutical research and development. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Chemical derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. This application note provides a detailed protocol for the trimethylsilyl (TMS) derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This method enhances chromatographic resolution and provides robust and reproducible quantification.
Principle
The derivatization process involves the replacement of active hydrogen atoms in the this compound molecule with a trimethylsilyl (TMS) group. The hydrazide functional group (-CONHNH₂) contains multiple active hydrogens that are reactive towards silylating agents. The addition of a TMS group reduces the polarity and increases the volatility of the analyte, allowing for its successful separation and detection by GC-MS.
Data Presentation
The following table summarizes the typical quantitative performance data for the GC-MS analysis of silylated compounds similar to this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous, HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with screw caps and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions in acetonitrile ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation and Derivatization Protocol
-
Drying: Transfer 100 µL of the working standard solution or sample extract into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C. It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set at 70°C for 60 minutes to facilitate the derivatization reaction.
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
4. GC-MS Instrumental Parameters
The following are typical GC-MS parameters. Optimization may be required for specific instruments.
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the trimethylsilyl derivatization of this compound.
Caption: Chemical reaction pathway for the silylation of this compound with BSTFA.
Application Notes and Protocols for the Synthesis of 2-Methoxyisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-methoxyisonicotinohydrazide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the commercially available isonicotinic acid. The protocol outlines the conversion of isonicotinic acid to 2-chloroisonicotinic acid, followed by esterification and subsequent methoxylation to yield methyl 2-methoxyisonicotinate. The final step involves the hydrazinolysis of the methyl ester to afford the target compound, this compound. This protocol includes detailed methodologies, reagent specifications, and a summary of expected quantitative data. A graphical representation of the experimental workflow is also provided to facilitate clear understanding.
Introduction
This compound and its derivatives are heterocyclic compounds of significant interest in the field of pharmaceutical sciences. The incorporation of the methoxy group and the hydrazide functionality on the isonicotinamide scaffold can lead to compounds with a wide range of biological activities. These may include, but are not limited to, antimicrobial, antitubercular, and anticancer properties. The development of a robust and reproducible synthetic protocol is crucial for the exploration of the therapeutic potential of this class of molecules. The following protocol provides a clear and detailed pathway for the laboratory-scale synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloroisonicotinic Acid
This procedure involves the N-oxidation of isonicotinic acid, followed by chlorination.
Materials:
-
Isonicotinic acid
-
Hydrogen peroxide (30%)
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
N-Oxidation: In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid. To this solution, add 30% hydrogen peroxide dropwise while maintaining the temperature below 60°C. Stir the reaction mixture at 70-80°C for 24 hours. Monitor the reaction by TLC. After completion, cool the mixture and carefully evaporate the solvent under reduced pressure to obtain isonicotinic acid N-oxide.
-
Chlorination: To the crude isonicotinic acid N-oxide, add phosphorus oxychloride (POCl₃) in excess. Heat the mixture to reflux (approximately 110°C) for 4-6 hours. After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. This step should be performed in a well-ventilated fume hood.
-
Work-up and Isolation: Adjust the pH of the aqueous solution to ~3-4 with a saturated solution of sodium bicarbonate. The precipitate formed is collected by filtration, washed with cold water, and dried to yield crude 2-chloroisonicotinic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of Methyl 2-Methoxyisonicotinate
This step involves the esterification of 2-chloroisonicotinic acid followed by nucleophilic substitution with sodium methoxide.
Materials:
-
2-Chloroisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium methoxide (solid or freshly prepared from sodium and methanol)
-
Diethyl ether
-
Brine
Procedure:
-
Esterification: Suspend 2-chloroisonicotinic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloroisonicotinate.
-
Methoxylation: Dissolve the methyl 2-chloroisonicotinate in anhydrous methanol. To this solution, add a stoichiometric amount of sodium methoxide. Heat the reaction mixture to reflux for 6-10 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and evaporate the methanol. Dissolve the residue in water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methoxyisonicotinate. The product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
This final step involves the reaction of the methyl ester with hydrazine hydrate.
Materials:
-
Methyl 2-methoxyisonicotinate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
Hydrazinolysis: Dissolve methyl 2-methoxyisonicotinate in ethanol. Add an excess of hydrazine hydrate (80% solution) to the solution. Heat the reaction mixture to reflux for 4-8 hours. The formation of a precipitate may be observed.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate further precipitation. Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and by-products. The product, this compound, can be further purified by recrystallization from ethanol or a similar suitable solvent to obtain a crystalline solid.
Data Presentation
| Step | Reactant(s) | Reagent(s) | Product | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 1 | Isonicotinic acid | H₂O₂, Acetic Acid, POCl₃ | 2-Chloroisonicotinic acid | 70-80 | White to off-white solid | 220-225 |
| 2 | 2-Chloroisonicotinic acid | Methanol, H₂SO₄, NaOMe | Methyl 2-methoxyisonicotinate | 60-75 | Colorless to pale yellow oil | N/A |
| 3 | Methyl 2-methoxyisonicotinate | Hydrazine hydrate, Ethanol | This compound | 80-90 | White crystalline solid | 155-160 |
Note: Yields and melting points are approximate and may vary depending on the purity of reagents and reaction conditions.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic, methoxy, and hydrazide protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
IR (Infrared Spectroscopy): To identify functional groups such as N-H (hydrazide), C=O (amide), and C-O-C (ether) stretches.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated acids and bases are corrosive and should be handled with care.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the conditions based on their specific laboratory settings and available resources.
Application Notes and Protocols for 2-Methoxyisonicotinohydrazide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH), an isonicotinic acid hydrazide, has been a cornerstone in the treatment of tuberculosis (TB) for over half a century.[1][2] Its potent bactericidal activity against Mycobacterium tuberculosis has saved countless lives.[1] However, the emergence of drug-resistant strains of M. tuberculosis necessitates the development of novel anti-tubercular agents.[1][2] One promising avenue of research is the structural modification of the isoniazid scaffold to enhance its efficacy, improve its pharmacokinetic profile, and overcome resistance mechanisms.[3]
This document provides detailed application notes and protocols relevant to the study of 2-Methoxyisonicotinohydrazide, a derivative of isoniazid. While direct research on this specific compound is limited, its potential applications in medicinal chemistry, particularly as an anti-tubercular agent, can be inferred from the extensive body of knowledge surrounding isoniazid and its analogues. The introduction of a methoxy group at the 2-position of the pyridine ring may influence the compound's lipophilicity, metabolic stability, and interaction with its biological targets.[2][4] It has been suggested that incorporating lipophilic moieties into the isoniazid framework can increase the permeation of the drug into bacterial cells, thereby enhancing its anti-TB activity.[2]
These notes are intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic studies of this compound and similar derivatives.
Application Notes
The primary application of this compound in medicinal chemistry is expected to be in the development of new anti-tubercular drugs. The rationale for its potential efficacy is based on the well-established mechanism of action of its parent compound, isoniazid.
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6] This activation process generates a series of reactive species, including an isonicotinic acyl radical.[5][6] This radical then covalently attaches to NAD+ to form an adduct that is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[5][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[6] Mycolic acids are essential components of the unique and impermeable cell wall of Mycobacterium tuberculosis.[7] By inhibiting mycolic acid synthesis, isoniazid disrupts the integrity of the bacterial cell wall, leading to cell death.[7]
The introduction of a methoxy group on the pyridine ring could potentially:
-
Modulate Lipophilicity: The methoxy group may increase the lipophilicity of the molecule, which could enhance its ability to penetrate the lipid-rich mycobacterial cell wall.[2][4]
-
Influence Metabolism: The substitution may alter the metabolic profile of the compound compared to isoniazid, potentially affecting its activation by KatG or its inactivation by human enzymes like N-acetyltransferase 2 (NAT2).
-
Overcome Resistance: Some isoniazid resistance is associated with mutations in the katG gene.[8] It is conceivable that structural modifications could lead to derivatives that are either more efficiently activated by mutated KatG or have alternative mechanisms of action.
Quantitative Data
The following tables summarize the in vitro anti-tubercular activity and cytotoxicity of various isoniazid derivatives from the literature. This data provides a comparative context for the potential efficacy and safety of novel derivatives like this compound.
Table 1: In Vitro Anti-tubercular Activity of Isoniazid Derivatives against M. tuberculosis H37Rv
| Compound | Modification | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | Parent Compound | 0.01 - 0.2 | 0.07 - 1.46 | [9] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Hydrazone derivative | - | 0.14 (against INH-resistant strain) | [9] |
| IBP19 | Isoniazid-based pyridazinone | 1.562 | - | [10][11] |
| IBP21 | Isoniazid-based pyridazinone | 1.562 | - | [10][11] |
| IBP22 | Isoniazid-based pyridazinone | 1.562 | - | [10][11] |
| IBP29 | Isoniazid-based pyridazinone | 1.562 | - | [10][11] |
| Compound 1(a) | Isoniazid derivative | < 7.8 | - | [7] |
| Compound 1(b) | Isoniazid derivative | < 7.8 | - | [7] |
| Compound 1(c) | Isoniazid derivative | 15.6 | - | [7] |
| N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides (C8 to C14 alkyl) | Amide derivatives | - | ≤ 0.125 | [12] |
Table 2: In Vitro Cytotoxicity of Isoniazid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | HepG2 | > 100 | [9] |
| IBP19 | HepG2, Vero | > 300 (µg/mL) | [10][11] |
| IBP21 | HepG2, Vero | > 300 (µg/mL) | [10][11] |
| IBP22 | HepG2, Vero | > 300 (µg/mL) | [10][11] |
| IBP29 | HepG2, Vero | > 300 (µg/mL) | [10][11] |
| Various INH derivatives | HepG2 | > 25 | [8][13] |
Experimental Protocols
The following are generalized protocols for the synthesis and in vitro evaluation of this compound, based on established methods for isoniazid derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 2-methoxyisonicotinic acid.
Step 1: Esterification of 2-Methoxyisonicotinic Acid
-
Reaction Setup: To a solution of 2-methoxyisonicotinic acid (1 equivalent) in an appropriate alcohol (e.g., methanol or ethanol, used as solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify the ester by column chromatography if necessary.
Step 2: Hydrazinolysis of the Ester
-
Reaction Setup: Dissolve the synthesized ester (1 equivalent) in an alcohol (e.g., ethanol).[14]
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[14]
-
Reflux: Heat the reaction mixture to reflux for several hours.[14] Monitor the reaction by TLC.[1]
-
Isolation of Product: Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution. Collect the solid by filtration.[1]
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol or water) to remove impurities.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.[1]
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[10][11]
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Middlebrook 7H9 broth (supplemented with OADC) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 to 12.8 µg/mL).[10][11][15]
-
Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to the desired inoculum concentration (typically 5 x 10⁴ CFU/well).[15]
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include positive controls (e.g., isoniazid, rifampicin) and a negative control (no drug).[15]
-
Incubation: Seal the plate and incubate at 37°C for 6-7 days.[15]
-
Addition of Alamar Blue: Add Alamar Blue solution to each well.[15]
-
Reading Results: Incubate for another 24 hours and observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10][11]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells.[16][17]
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, A549, or Vero) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16][17]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).[16]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[16]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[16]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.[8]
Visualizations
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Mechanism of Action of Isoniazid
Caption: Activation and target inhibition pathway of Isoniazid.
General Workflow for Isoniazid Derivative Evaluation
Caption: Workflow for the discovery and evaluation of isoniazid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. ijsdr.org [ijsdr.org]
- 8. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and Antimycobacterial Activity of Isoniazid Derivatives Tethered with Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 14. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxyisonicotinohydrazide in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Methoxyisonicotinohydrazide and its derivatives as a promising class of antifungal agents. The information compiled herein is based on existing research on isonicotinohydrazide analogs and aims to guide further investigation and development in this area. While specific data on this compound is emerging, the data from structurally related compounds suggest significant potential.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. Isonicotinic acid hydrazide (Isoniazid) is a well-known antitubercular drug. Its derivatives have recently garnered attention for their potential antifungal properties. This document focuses on this compound, a derivative that holds promise as a lead compound for the development of new antifungal therapies. The methoxy group at the 2-position of the pyridine ring is a key structural feature that may influence its biological activity and pharmacological properties.
Potential Mechanisms of Action
Based on studies of related isonicotinohydrazide derivatives, two primary mechanisms of antifungal action are proposed for this compound:
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Some isonicotinohydrazide derivatives have been shown to interfere with the ergosterol biosynthesis pathway.[1]
-
Inhibition of Succinate Dehydrogenase (SDH): SDH (Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain, playing a crucial role in fungal respiration and energy production. Inhibition of SDH disrupts these fundamental cellular processes, resulting in a potent fungicidal effect. Several nicotinohydrazide derivatives have been identified as inhibitors of SDH.
Data Presentation: Antifungal Activity of Isonicotinohydrazide Derivatives
The following tables summarize the in vitro antifungal activity of various isonicotinohydrazide derivatives against a range of fungal pathogens. This data provides a strong rationale for the investigation of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Isonicotinohydrazide Derivatives against Various Fungal Species
| Compound/Derivative | Fungal Species | MIC Range (µg/mL) | Reference |
| Hydrazine-based compound (Hyd. OCH3) | Candida albicans | 11.1 | [2] |
| Isonicotinohydrazide Schiff bases | Candida albicans | 201.25 | |
| Isonicotinohydrazide Schiff bases | Escherichia coli | 100.63 | |
| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 | [3] |
Table 2: Antifungal Activity of a Hydrazine-Based Compound (Hyd. OCH3) Against Candida albicans
| Parameter | Value | Reference |
| MIC | 11.1 µg/mL | [2] |
| Biofilm Formation Inhibition | Significant reduction (60%) | [2] |
| Activity against resistant strains | Effective against fluconazole- and caspofungin-resistant C. albicans | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on the synthesis of other isonicotinic acid hydrazides.
Step 1: Esterification of 2-Methoxyisonicotinic Acid
-
Suspend 2-methoxyisonicotinic acid (1 equivalent) in methanol (10 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude methyl 2-methoxyisonicotinate.
Step 2: Hydrazinolysis of Methyl 2-Methoxyisonicotinate
-
Dissolve the crude methyl 2-methoxyisonicotinate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield pure this compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sporulation.
-
Harvest the fungal cells or conidia and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
Protocol 3: Ergosterol Quantification Assay
This protocol allows for the determination of the effect of this compound on the ergosterol content of fungal cells.
-
Fungal Culture and Treatment:
-
Grow the fungal cells in a suitable broth medium to mid-logarithmic phase.
-
Expose the fungal cells to different concentrations of this compound (e.g., MIC/2, MIC, 2x MIC) for a defined period (e.g., 4-24 hours). Include an untreated control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Add 25% alcoholic potassium hydroxide solution to the cell pellet and vortex thoroughly.
-
Incubate at 85°C for 1 hour for saponification.
-
After cooling to room temperature, add a mixture of sterile water and n-heptane and vortex vigorously to extract the sterols.
-
-
Spectrophotometric Analysis:
-
Separate the n-heptane layer and scan the absorbance between 230 nm and 300 nm using a spectrophotometer.
-
The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Calculate the ergosterol content based on the absorbance values at specific wavelengths and the dry weight of the fungal cells. A reduction in the characteristic peaks in treated cells compared to the control indicates inhibition of ergosterol biosynthesis.
-
Protocol 4: Succinate Dehydrogenase (SDH) Activity Assay
This protocol measures the inhibitory effect of this compound on the activity of the SDH enzyme.
-
Mitochondria Isolation:
-
Grow the fungal cells in a suitable broth medium and harvest them during the exponential growth phase.
-
Generate spheroplasts by enzymatic digestion of the cell wall.
-
Lyse the spheroplasts and isolate the mitochondrial fraction by differential centrifugation.
-
-
SDH Activity Measurement:
-
Resuspend the isolated mitochondria in an assay buffer.
-
The assay measures the reduction of a specific substrate (e.g., 2,6-dichlorophenolindophenol - DCPIP) by SDH, which can be monitored spectrophotometrically.
-
Incubate the mitochondrial suspension with various concentrations of this compound.
-
Initiate the reaction by adding succinate.
-
Measure the decrease in absorbance at 600 nm over time.
-
Calculate the percentage of SDH inhibition by comparing the reaction rates in the presence and absence of the compound.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
Caption: Proposed inhibition of Succinate Dehydrogenase (SDH).
Caption: Experimental workflow for antifungal agent development.
Conclusion
The available evidence on isonicotinohydrazide derivatives strongly supports the investigation of this compound as a novel antifungal agent. Its potential dual mechanism of action, targeting both the fungal cell membrane and cellular respiration, makes it an attractive candidate to overcome existing drug resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the antifungal potential of this promising compound. Future studies should focus on confirming its specific antifungal activity, elucidating its precise mechanism of action, and evaluating its efficacy in in vivo models of fungal infections.
References
Troubleshooting & Optimization
Technical Support Center: 2-Methoxyisonicotinohydrazide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyisonicotinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for this compound. The first route begins with the nucleophilic substitution of 2-chloro-4-cyanopyridine with sodium methoxide to introduce the methoxy group, followed by hydrolysis of the nitrile to a carboxylic acid, esterification, and finally hydrazinolysis. The second common route starts with 2-hydroxyisonicotinic acid, which undergoes O-methylation, followed by esterification and hydrazinolysis.
Q2: What is the role of hydrazine hydrate in the final step of the synthesis?
A2: Hydrazine hydrate is a crucial reagent used in the final step, known as hydrazinolysis. It reacts with the methyl ester of 2-methoxyisonicotinic acid to form the corresponding hydrazide, this compound. This is a nucleophilic acyl substitution reaction where hydrazine displaces the methoxy group of the ester.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of each step in the synthesis. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the key safety precautions to consider during this synthesis?
A4: It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine hydrate is toxic and corrosive, and special care should be taken when handling it. Reactions involving flammable solvents should be conducted away from ignition sources.
Troubleshooting Guides
Problem 1: Low Yield in the Methylation of 2-Hydroxyisonicotinic Acid
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress closely using TLC until the starting material is consumed. | A higher conversion of the starting material to the desired O-methylated product. |
| Competitive N-methylation | Use a less polar solvent and a bulkier methylating agent. Perform the reaction at a lower temperature to favor O-methylation. The choice of base is also critical; a weaker base may favor O-alkylation.[1] | An increased ratio of the desired O-methylated product to the N-methylated side product. |
| Decomposition of starting material or product | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to air or moisture. Use purified reagents and solvents. | Minimized degradation and improved yield of the desired product. |
Problem 2: Inefficient Esterification of 2-Methoxyisonicotinic Acid
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Equilibrium limitations (Fischer esterification) | Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the product side.[2][3] Remove water as it forms, for example, by using a Dean-Stark apparatus. | Increased conversion of the carboxylic acid to the methyl ester. |
| Incomplete reaction with other esterification agents (e.g., SOCl₂/MeOH) | Ensure the dropwise addition of thionyl chloride (SOCl₂) at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4] Allow the reaction to stir for a sufficient duration at room temperature or with gentle heating. | A higher yield of the methyl ester with fewer side products. |
| Side reactions | Use purified 2-methoxyisonicotinic acid. Impurities can interfere with the reaction. | A cleaner reaction profile and easier purification. |
Problem 3: Low Yield or No Product in the Hydrazinolysis Step
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to ensure the reaction goes to completion.[5] Increase the reaction temperature (refluxing in a suitable solvent like ethanol or methanol is common).[6][7] | Complete conversion of the methyl ester to the desired hydrazide. |
| Product solubility | If the product is soluble in the reaction mixture and does not precipitate upon cooling, try removing the solvent under reduced pressure. The crude product may then be purified by recrystallization.[8] | Isolation of the product. |
| Hydrolysis of the ester | Ensure that the hydrazine hydrate used is of good quality and not excessively diluted with water, which could lead to hydrolysis of the ester back to the carboxylic acid. | Formation of the desired hydrazide instead of the carboxylic acid. |
Experimental Protocols
Route 1: From 2-Chloro-4-cyanopyridine
Step 1: Synthesis of 2-Methoxy-4-cyanopyridine
-
Materials: 2-Chloro-4-cyanopyridine, Sodium methoxide, Methanol, Dioxane, Water.
-
Procedure: In a round-bottom flask, a solution of sodium methoxide in methanol is prepared. To this, a solution of 2-chloro-4-cyanopyridine in a mixture of methanol and dioxane is added. The reaction mixture is heated to reflux for approximately 2.5 hours. After cooling, the mixture is filtered. The filtrate is concentrated under reduced pressure, and water is added to precipitate the product. The solid is filtered, washed, and dried to yield 2-methoxy-4-cyanopyridine.[9]
Step 2: Hydrolysis to 2-Methoxyisonicotinic Acid
-
Materials: 2-Methoxy-4-cyanopyridine, Sodium hydroxide, Water, Hydrochloric acid.
-
Procedure: 2-Methoxy-4-cyanopyridine is refluxed in an aqueous solution of sodium hydroxide until the evolution of ammonia ceases. The reaction mixture is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the 2-methoxyisonicotinic acid. The product is filtered, washed with cold water, and dried.
Step 3: Esterification to Methyl 2-Methoxyisonicotinate
-
Materials: 2-Methoxyisonicotinic acid, Methanol, Sulfuric acid (catalyst).
-
Procedure: 2-Methoxyisonicotinic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is refluxed for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is neutralized with a sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give the methyl ester.
Step 4: Hydrazinolysis to this compound
-
Materials: Methyl 2-methoxyisonicotinate, Hydrazine hydrate, Ethanol.
-
Procedure: Methyl 2-methoxyisonicotinate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product, this compound, often crystallizes out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried.
Route 2: From 2-Hydroxyisonicotinic Acid
Step 1: Methylation to 2-Methoxyisonicotinic Acid
-
Materials: 2-Hydroxyisonicotinic acid, Dimethyl sulfate (or another methylating agent), Sodium hydroxide, Water, Hydrochloric acid.
-
Procedure: 2-Hydroxyisonicotinic acid is dissolved in an aqueous solution of sodium hydroxide. Dimethyl sulfate is added dropwise while maintaining the temperature and pH. The reaction is stirred until completion. The mixture is then acidified with hydrochloric acid to precipitate the 2-methoxyisonicotinic acid. The product is collected by filtration, washed, and dried.
Step 2 & 3: Esterification and Hydrazinolysis
-
The procedures for the esterification of 2-methoxyisonicotinic acid and the subsequent hydrazinolysis of the resulting ester are the same as described in Steps 3 and 4 of Route 1.
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Solvent | Typical Yield (%) | Reference |
| Methoxylation | 2-Chloro-4-cyanopyridine | Sodium methoxide | Methanol/Dioxane | 51 | [9] |
| Esterification | Isonicotinic acid | Methanol, H₂SO₄ | Methanol | High | [4] |
| Hydrazinolysis | Ethyl/Methyl Ester | Hydrazine hydrate | Ethanol/Methanol | High | [5][6][7] |
Visualizations
Caption: Synthetic workflow for this compound (Route 1).
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyisonicotinohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxyisonicotinohydrazide and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion. | - Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting ester spot is no longer visible.[1] - Increase temperature: Ensure the reaction mixture is refluxing gently. - Check reagent quality: Use fresh, high-purity methyl 2-methoxyisonicotinate and hydrazine hydrate. |
| 2. Degradation of starting material or product: The reaction conditions may be too harsh. | - Lower reaction temperature: If possible, conduct the reaction at a lower temperature for a longer duration. | |
| 3. Side reactions: Formation of byproducts such as diacylhydrazines can reduce the yield of the desired product. | - Control stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) to favor the formation of the monohydrazide. | |
| Product is Impure | 1. Unreacted starting material: The reaction was not allowed to proceed to completion. | - Optimize reaction time and temperature: As mentioned above, ensure the reaction is complete by monitoring with TLC. - Purification: Recrystallize the crude product from a suitable solvent like methanol or ethanol to remove unreacted ester.[1] |
| 2. Formation of byproducts: Diacylhydrazine or other side products may have formed. | - Purification: Utilize column chromatography for separation if recrystallization is ineffective. | |
| 3. Residual solvent: Solvent may be trapped in the crystalline product. | - Drying: Dry the purified product thoroughly under vacuum. | |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent: The product may not precipitate upon cooling. | - Solvent removal: Remove the reaction solvent under reduced pressure.[2] - Induce precipitation: Add a non-polar solvent (e.g., hexane) to the concentrated solution to precipitate the product. |
| 2. Oily product formation: The product may separate as an oil instead of a solid. | - Trituration: Add a small amount of a suitable solvent and scratch the inside of the flask with a glass rod to induce crystallization. | |
| Inconsistent Results | 1. Variability in reagent quality: The purity of starting materials can affect the outcome. | - Use high-purity reagents: Ensure the methyl 2-methoxyisonicotinate and hydrazine hydrate are of high quality. |
| 2. Atmospheric moisture: Hydrazine hydrate is hygroscopic and can absorb water from the air. | - Handle reagents appropriately: Minimize the exposure of hydrazine hydrate to the atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common and direct precursor is the corresponding ester, methyl 2-methoxyisonicotinate. This is then reacted with hydrazine hydrate in a process called hydrazinolysis.
Q2: What is the general reaction mechanism for the formation of this compound from its methyl ester?
The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol and forming the hydrazide product.
Q3: What are the recommended solvents and reaction temperatures?
Methanol and ethanol are commonly used solvents for this reaction.[1] The reaction is typically carried out at the reflux temperature of the chosen solvent.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting ester. The reaction is considered complete when the spot corresponding to the starting ester has disappeared.
Q5: What are the common impurities I might encounter and how can I remove them?
Common impurities include unreacted methyl 2-methoxyisonicotinate and diacylhydrazine (formed by the reaction of two ester molecules with one hydrazine molecule). Recrystallization from methanol or ethanol is often sufficient to remove these impurities.[1] For more persistent impurities, column chromatography may be necessary.
Q6: Are there any safety precautions I should be aware of when working with hydrazine hydrate?
Yes, hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from methyl 2-methoxyisonicotinate.
Materials:
-
Methyl 2-methoxyisonicotinate
-
Hydrazine hydrate (98%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methoxyisonicotinate (1.0 equivalent) in methanol.
-
To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC until the starting ester is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may crystallize out upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Recrystallize the crude product from methanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of a similar compound, 4-methoxybenzoylhydrazide, which can be used as a reference for optimizing the synthesis of this compound derivatives.
| Starting Material | Hydrazine Hydrate (equivalents) | Solvent | Temperature | Reaction Time (hours) | Yield (%) | Reference |
| Methyl 4-methoxybenzoate | 1.2 | Methanol | Reflux | 2 | 78-92 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: 2-Methoxyisonicotinohydrazide Solubility Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methoxyisonicotinohydrazide. The following information is designed to offer practical guidance and experimental protocols to overcome common solubility issues.
Troubleshooting Guide: Enhancing this compound Solubility
Low solubility of this compound can hinder experimental reproducibility and limit its therapeutic potential. This guide provides a systematic approach to troubleshoot and improve its solubility.
Initial Assessment:
-
Visual Inspection: Observe the solution for any undissolved particles, cloudiness, or precipitation.
-
Solvent Selection: Confirm that the chosen solvent is appropriate for your experimental needs and compatible with downstream applications. While aqueous buffers are common, organic solvents or co-solvent systems may be necessary.
Step-by-Step Troubleshooting:
| Step | Action | Rationale |
| 1 | pH Adjustment | The solubility of ionizable compounds is often pH-dependent. For hydrazides, which can be weakly basic, adjusting the pH can significantly impact solubility. |
| 2 | Co-solvency | The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. |
| 3 | Complexation | Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, forming a more soluble inclusion complex. |
| 4 | Use of Surfactants | Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules. |
| 5 | Particle Size Reduction | Decreasing the particle size of the solid compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water. What should I do first?
A1: Start by assessing the pH of your aqueous solution. Since this compound has a hydrazide group, its solubility is likely influenced by pH. Try adjusting the pH to a slightly acidic range (e.g., pH 3-5) to see if solubility improves. If pH adjustment is not effective or not compatible with your experiment, consider using a co-solvent system.
Q2: What are the most common co-solvents to improve the solubility of hydrazide compounds?
A2: Common co-solvents for poorly soluble active pharmaceutical ingredients include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). It is crucial to start with a low percentage of the co-solvent and gradually increase it to find the optimal concentration that solubilizes your compound without negatively impacting your experiment.
Q3: How can I determine the solubility of this compound in different solvents?
A3: A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q4: Can I use heat to dissolve this compound?
A4: Gentle heating can be used to aid dissolution, but it should be done with caution. Many organic compounds can degrade at elevated temperatures. It is advisable to first attempt other methods like pH adjustment or co-solvency. If you do use heat, ensure it is gentle and for a minimal amount of time. Always check for any signs of degradation after the solution has cooled.
Q5: What is cyclodextrin complexation and how can it help?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules. The hydrophobic inner cavity of the cyclodextrin encapsulates the non-polar part of the guest molecule (this compound), while the hydrophilic outer surface allows the complex to dissolve in aqueous media. This technique can significantly enhance the apparent solubility of a compound.
Quantitative Data Summary
Table 1: Solubility of Isoniazid in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x10^2) |
| Water | 1.29 |
| Methanol | 0.74 |
| Ethanol | 0.29 |
| n-Propanol | 0.15 |
| Isopropyl alcohol | 0.10 |
| N,N-Dimethylformamide (DMF) | 2.54 |
| Ethyl acetate | 0.02 |
| Acetonitrile | 0.08 |
Data sourced from various studies on Isoniazid solubility.
Table 2: Effect of Co-solvent (Ethanol-Water Mixture) on Isoniazid Solubility at 298.15 K (25 °C)
| Mole Fraction of Ethanol | Mole Fraction Solubility of Isoniazid (x10^2) |
| 0.0 | 1.29 |
| 0.1 | 1.85 |
| 0.2 | 2.15 |
| 0.3 | 2.25 |
| 0.4 | 2.20 |
| 0.5 | 2.05 |
| 0.6 | 1.80 |
| 0.7 | 1.50 |
| 0.8 | 1.15 |
| 0.9 | 0.65 |
| 1.0 | 0.29 |
This data illustrates that a peak solubility is achieved at a specific co-solvent concentration.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium.
-
Filter the suspensions using a 0.45 µm filter to remove undissolved solids.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a series of co-solvent mixtures with varying compositions (e.g., 10%, 20%, 30%...90% v/v of an organic solvent like ethanol in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-dependent solubility protocol.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
-
Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-5 from the pH-dependent solubility protocol.
-
Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the phase solubility diagram.
Visualizations
Caption: A workflow for troubleshooting poor solubility.
Caption: Logical relationship for solubility enhancement.
Technical Support Center: 2-Methoxyisonicotinohydrazide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methoxyisonicotinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: How do I choose the right solvent for recrystallizing this compound?
A2: A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] The ideal solvent will also have a boiling point that is not excessively high, to allow for easy removal after crystallization. Common solvent systems to explore for this compound include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and potentially mixtures with water or non-polar solvents like hexanes.[1]
Q3: What are the key parameters to consider for column chromatography of this compound?
A3: For successful column chromatography, you need to select an appropriate stationary phase (silica gel is common for compounds of this polarity) and a mobile phase (eluent) that provides good separation between your product and impurities. The polarity of the eluent is critical; a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is often used. The ratio of these solvents is optimized to achieve a good retention factor (Rf) for the desired compound on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
Q4: What are the likely impurities I might encounter?
A4: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities in the synthesis of this compound could include unreacted starting materials such as the corresponding ester (e.g., methyl 2-methoxyisonicotinate) and hydrazine, or byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent. - Add a small amount of a solvent in which the compound is less soluble (a two-solvent system). - Ensure the solution is not overly concentrated before cooling. |
| No Crystal Formation | The solution is not saturated, or crystallization is slow to initiate. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution slowly in an ice bath. |
| Low Recovery | Too much solvent was used, or the crystals are slightly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Bands | The eluent polarity is too high or too low, or the column is overloaded. | - Adjust the eluent polarity based on TLC analysis. A less polar eluent will increase retention time, potentially improving separation. - Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| Cracking of the Stationary Phase | The column has run dry. | - Never let the solvent level drop below the top of the stationary phase. Keep the column wet at all times.[2] |
| Tailing of Bands | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica gel. |
| Air Bubbles in the Column | Improper packing of the column. | - Pack the column carefully as a slurry to avoid trapping air. Tapping the column gently during packing can help release bubbles.[2][3] |
Quantitative Data Summary
The following table provides hypothetical data for typical purification outcomes for this compound. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Material (Crude) | Typical Yield (%) | Purity (%) | Notes |
| Single-Solvent Recrystallization (Ethanol) | 5.0 g | 75-85% | >98% | Good for removing less polar and more polar impurities. |
| Two-Solvent Recrystallization (Ethyl Acetate/Hexane) | 5.0 g | 80-90% | >99% | Can provide higher purity by fine-tuning the solvent ratio. |
| Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) | 1.0 g | 60-75% | >99.5% | Effective for separating closely related impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add a magnetic stir bar. Place the flask on a hot plate with stirring and add ethanol in small portions while heating. Continue adding ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (e.g., 50 g) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 70:30 hexane:ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 2-Methoxyisonicotinohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyisonicotinohydrazide. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and overall success of your experiments.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: After the reaction, I see a significant amount of a higher molecular weight impurity that is difficult to separate from my desired product. What is this by-product and how can I avoid it?
A1: A likely by-product in this synthesis is the N,N'-bis(2-methoxy-isonicotinoyl)hydrazine. This impurity arises when a second molecule of the starting material, methyl 2-methoxyisonicotinate, reacts with the initially formed this compound.
To minimize the formation of this di-acylated by-product, consider the following strategies:
-
Control Stoichiometry: Use a molar excess of hydrazine hydrate relative to methyl 2-methoxyisonicotinate. A common ratio is 1.5 to 3 equivalents of hydrazine hydrate.
-
Slow Addition: Add the methyl 2-methoxyisonicotinate to the hydrazine hydrate solution slowly and at a controlled temperature. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, favoring the formation of the desired mono-acylated product.
-
Dilution: Conducting the reaction in a more dilute solution can also disfavor the formation of the bis-hydrazide by-product.
Q2: My reaction seems to be incomplete, and I am isolating a significant amount of unreacted methyl 2-methoxyisonicotinate. How can I drive the reaction to completion?
A2: Incomplete conversion of the starting material can be due to several factors. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Depending on the scale and solvent, this can range from 4 to 24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Choice: The reaction is typically carried out in an alcohol such as methanol or ethanol. Ensure the solvent is of appropriate purity and is used in a sufficient volume to dissolve the reactants.
-
Hydrazine Hydrate Quality: Use a good quality, fresh supply of hydrazine hydrate. Over time, it can degrade, leading to lower reactivity.
Q3: During workup, I am experiencing low yields of the final product. What are the potential causes and solutions?
A3: Low yields can result from issues during the reaction or the isolation and purification steps.
-
Hydrolysis of the Ester: The starting material, methyl 2-methoxyisonicotinate, can undergo hydrolysis back to 2-methoxyisonicotinic acid, especially if there is excess water and prolonged heating under basic conditions (hydrazine is basic). While some water is present in hydrazine hydrate, using anhydrous solvents can be beneficial.
-
Product Solubility: this compound has some solubility in alcohols. When cooling the reaction mixture to induce crystallization, ensure it is cooled to a sufficiently low temperature (e.g., 0-5 °C) to maximize precipitation.
-
Purification Losses: During recrystallization, some product will inevitably be lost. To minimize this, use a minimal amount of hot solvent to dissolve the crude product. Ensure the chosen recrystallization solvent has a steep solubility curve for your product (i.e., high solubility at high temperature and low solubility at low temperature).
Q4: The isolated product has a brownish or yellowish tint. How can I decolorize it?
A4: Discoloration often indicates the presence of minor impurities.
-
Recrystallization with Charcoal: During the recrystallization step, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
-
Washing: Ensure the filtered crystals are washed thoroughly with a small amount of cold recrystallization solvent to remove any residual colored mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method is the hydrazinolysis of a 2-methoxyisonicotinic acid ester, typically methyl 2-methoxyisonicotinate, with hydrazine hydrate in an alcoholic solvent.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are methyl 2-methoxyisonicotinate and hydrazine hydrate.
Q3: What are the expected by-products in this synthesis?
A3: The most common by-products are N,N'-bis(2-methoxy-isonicotinoyl)hydrazine and unreacted methyl 2-methoxyisonicotinate. 2-Methoxyisonicotinic acid may also be present due to hydrolysis.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and potential by-products. The spots can be visualized under UV light.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Ethanol or a mixture of ethanol and water is often a good choice for the recrystallization of this compound. The ideal solvent system should be determined experimentally to achieve high recovery and purity.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactant Ratio (Ester:Hydrazine) | 1 : 1.5 | 1 : 2 | 1 : 3 |
| Reaction Time (hours) | 6 | 12 | 18 |
| Solvent | Methanol | Ethanol | Isopropanol |
| Temperature (°C) | Reflux (~65°C) | Reflux (~78°C) | Reflux (~82°C) |
| Typical Yield (%) | 75-85 | 80-90 | 85-95 |
| Purity (by HPLC, %) | >98 | >99 | >99.5 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Methyl 2-methoxyisonicotinate
-
Hydrazine hydrate (80% or higher)
-
Methanol (or Ethanol)
-
Activated Charcoal (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (2.0 equivalents) and methanol (10 mL per gram of ester).
-
Stir the mixture at room temperature.
-
Slowly add a solution of methyl 2-methoxyisonicotinate (1.0 equivalent) in methanol (5 mL per gram of ester) to the hydrazine solution over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold methanol.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol. If the product is colored, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then filter hot to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Primary synthesis pathway of this compound.
Caption: Formation of the N,N'-bis-acylated by-product.
Caption: A logical workflow for troubleshooting common synthesis issues.
stability issues of 2-Methoxyisonicotinohydrazide in solution
Disclaimer: The following information is largely based on the known stability profile of isonicotinohydrazide (isoniazid), a structurally similar compound. This guidance should be considered a starting point for your investigations with 2-Methoxyisonicotinohydrazide, and we recommend conducting specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on data from structurally related compounds, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, and exposure to light. Oxidizing agents may also contribute to its degradation.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is anticipated to be most stable in acidic conditions (pH 2-4). As the pH increases towards neutral and alkaline conditions (pH > 6), the rate of degradation, primarily through hydrolysis, is expected to increase significantly.[1]
Q3: What is the expected major degradation pathway for this compound in aqueous solutions?
A3: The primary degradation pathway is likely the hydrolysis of the hydrazide functional group. This reaction would yield 2-methoxyisonicotinic acid and hydrazine. This process is generally catalyzed by both acidic and basic conditions.
Q4: Is this compound sensitive to light?
A4: Yes, similar to other isonicotinohydrazide derivatives, this compound is expected to be susceptible to photodegradation, particularly when exposed to UV light.[1] This can lead to the formation of various degradation products. It is advisable to protect solutions from light.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To maximize stability, solutions should be prepared in an acidic buffer (pH 2-4), stored at refrigerated temperatures (2-8 °C), and protected from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results over time. | Degradation of this compound in solution. | 1. Verify Solution pH: Ensure the pH of your solution is in the optimal acidic range (pH 2-4). 2. Control Temperature: Store stock solutions and working solutions at 2-8 °C when not in use. Avoid repeated freeze-thaw cycles. 3. Protect from Light: Prepare and store solutions in light-protecting containers. |
| Appearance of unknown peaks in chromatography (e.g., HPLC). | Formation of degradation products. | 1. Analyze for Expected Degradants: Check for the presence of 2-methoxyisonicotinic acid, a likely hydrolysis product. 2. Perform Forced Degradation Studies: To identify potential degradation products, expose the compound to stress conditions (e.g., high/low pH, elevated temperature, UV light) and analyze the resulting solutions. |
| Precipitate formation in the solution. | Poor solubility or degradation product precipitation. | 1. Check Solubility: Verify that the concentration of this compound is within its solubility limit in the chosen solvent and pH. 2. Identify Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. |
Quantitative Data Summary
The following tables summarize the expected stability of this compound based on studies of isonicotinohydrazide.
Table 1: Effect of pH on the Stability of Isonicotinohydrazide in Aqueous Solution at 25°C (Data adapted from similar compounds)
| pH | Approximate % Degradation (after 23 days, room light) | Approximate % Degradation (after 23 days, UV light) |
| 2 | ~20% | ~20% |
| 4 | ~22% | ~22% |
| 6 | >50% | >50% |
| 8 | ~48% | ~48% |
| 10 | ~37% | ~37% |
Source: Adapted from stability studies on Isoniazid.[1]
Table 2: Effect of Temperature on the Stability of Hydrazide Compounds in Solution
| Temperature | General Stability Trend |
| 2-8 °C (Refrigerated) | Generally stable for short to medium-term storage. |
| 25 °C (Room Temperature) | Increased rate of degradation compared to refrigerated conditions.[1] |
| > 37 °C (Elevated) | Significant and rapid degradation is expected. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
This method can be used to separate this compound from its potential degradation product, 2-methoxyisonicotinic acid.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 4.0). A common starting point is a 60/30/10 (v/v/v) ratio of acetonitrile/phosphate buffer/methanol.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 272 nm.[2]
-
Temperature: 25°C.[2]
-
Sample Preparation: Dilute the sample solution with the mobile phase to an appropriate concentration.
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound, forced degradation studies under various stress conditions are recommended.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.
For each condition, a control sample should be kept under normal conditions. All samples should be analyzed by a stability-indicating method like HPLC.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting stability problems.
References
Technical Support Center: 2-Methoxyisonicotinohydrazide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methoxyisonicotinohydrazide. The information is designed to address common challenges encountered when scaling up production from the laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the production of this compound?
The synthesis of this compound is typically a two-step process. The first step involves the esterification of 2-methoxyisonicotinic acid with methanol to form methyl 2-methoxyisonicotinate. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product.
Q2: What are the most critical parameters to control during the esterification step at a larger scale?
When scaling up the esterification reaction, the most critical parameters to control are temperature, efficient mixing to ensure homogeneity, and the effective removal of water, which is a byproduct of the reaction. Inadequate control of these parameters can lead to incomplete reactions and the formation of impurities.
Q3: Are there significant safety concerns when handling hydrazine hydrate in large quantities?
Yes, hydrazine hydrate is a hazardous material. It is corrosive, toxic, and can be flammable under certain conditions. When working with large quantities, it is imperative to use appropriate personal protective equipment (PPE), ensure adequate ventilation, and have emergency procedures in place. The reaction with the ester can also be exothermic, requiring careful temperature control to prevent runaway reactions.
Troubleshooting Guide
Problem 1: Low Yield in the Esterification Step (Methyl 2-methoxyisonicotinate Synthesis)
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or the presence of excess water.
-
Catalyst Inactivation: The acid catalyst (e.g., sulfuric acid) may have been neutralized or become ineffective.
-
Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification phases.
Suggested Solutions:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it goes to completion.
-
Water Removal: On a larger scale, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product.
-
Catalyst Loading: Ensure the correct catalytic amount of acid is used. If the reaction stalls, a small, careful addition of fresh catalyst might be necessary.
-
Extraction Efficiency: Optimize the extraction process by adjusting the solvent volumes and the number of extraction cycles. Perform a material balance to identify where losses are occurring.
Problem 2: Impurity Formation During Hydrazinolysis
Possible Causes:
-
Diacyl Hydrazide Formation: If the stoichiometry of hydrazine hydrate is not carefully controlled, a side reaction can occur where two molecules of the ester react with one molecule of hydrazine, forming an undesired diacyl hydrazide impurity.
-
Degradation of Reactants or Product: Prolonged exposure to high temperatures can lead to the degradation of the ester, hydrazine, or the final product.
-
Incomplete Conversion: Residual starting ester is a common impurity if the reaction is not allowed to proceed to completion.
Suggested Solutions:
-
Stoichiometric Control: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the ester and minimize the formation of the diacyl hydrazide. However, a large excess can complicate purification.
-
Temperature Management: The reaction is often exothermic. Implement a robust cooling system to maintain the optimal reaction temperature. A temperature ramp-down profile may be beneficial during the addition of hydrazine hydrate.
-
Reaction Time Optimization: Determine the optimal reaction time through kinetic studies at the target scale to avoid unnecessary heating and potential degradation.
Problem 3: Difficulty with Product Isolation and Purification
Possible Causes:
-
Product Oiling Out: The product may not crystallize cleanly and instead separate as an oil, making filtration difficult.
-
Poor Crystal Quality: The resulting crystals may be very fine or agglomerated, leading to difficult filtration and washing.
-
Contamination with Excess Hydrazine: Residual hydrazine hydrate can be difficult to remove from the final product.
Suggested Solutions:
-
Crystallization Solvent: Experiment with different solvent systems and anti-solvents to promote the formation of well-defined crystals. Seeding the solution with a small amount of pure product can also induce crystallization.
-
Controlled Cooling: Implement a controlled cooling profile during crystallization. A slow, linear cooling rate often yields larger, more easily filterable crystals.
-
Washing Protocol: Develop an effective washing protocol for the isolated solid. This may involve washing with a solvent in which the product is sparingly soluble but the impurities (like excess hydrazine) are highly soluble. A solvent swap distillation might be necessary to remove residual hydrazine before crystallization.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Reactants | 2-methoxyisonicotinic acid, Methanol | Methyl 2-methoxyisonicotinate, Hydrazine hydrate |
| Catalyst/Solvent | Sulfuric acid (catalytic), Methanol (reagent & solvent) | Ethanol or Methanol (solvent) |
| Temperature | 65-75 °C (Reflux) | 25-60 °C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Typical Lab Yield | 80-90% | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methoxyisonicotinate (Lab Scale)
-
To a solution of 2-methoxyisonicotinic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at room temperature.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 2: Synthesis of this compound (Lab Scale)
-
Dissolve methyl 2-methoxyisonicotinate (1.0 eq) in ethanol (5 vol).
-
Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol.
-
Dry the product under vacuum to a constant weight.
Visualizations
Caption: Overall synthesis workflow for this compound.
Technical Support Center: Synthesis of 2-Methoxyisonicotinohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxyisonicotinohydrazide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of hydrazinolysis of a methyl or ethyl ester precursor.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Starting Materials: The ester precursor (methyl or ethyl 2-methoxyisonicotinate) may be of poor quality or degraded. Hydrazine hydrate can also degrade over time.
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.
-
Stoichiometry: Incorrect molar ratios of reactants.
Suggested Solutions:
-
Verify Starting Material Quality:
-
Confirm the purity of the 2-methoxyisonicotinate ester using techniques like NMR or GC-MS.
-
Use fresh, high-purity hydrazine hydrate.
-
-
Optimize Reaction Conditions:
-
Solvent Selection:
-
Adjust Stoichiometry:
-
A slight excess of hydrazine hydrate is often used to ensure complete conversion of the ester. A molar ratio of ester to hydrazine hydrate of 1:1.1 to 1:1.5 can be a good starting point.[4]
-
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of Impurities in the Final Product
Possible Causes:
-
Incomplete Reaction: Unreacted starting ester remains.
-
Side Reactions: Formation of byproducts such as N,N'-diacylhydrazines. This is more common when using more reactive precursors like acid chlorides.[1]
-
Impure Starting Materials: Impurities from the initial ester or hydrazine hydrate are carried through the reaction.
-
Ineffective Purification: The purification method is not adequately removing impurities.
Suggested Solutions:
-
Monitor Reaction Completion: Use TLC to ensure all the starting ester has been consumed before workup.
-
Control Reaction Conditions:
-
Avoid excessively high temperatures or prolonged reaction times which can promote side reactions.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely used and generally effective method is the hydrazinolysis of the corresponding ester (methyl or ethyl 2-methoxyisonicotinate) with hydrazine hydrate.[1][2][3] This method typically provides good yields and is relatively straightforward to perform.
Q2: What are the key reaction parameters to control for maximizing the yield?
To maximize the yield, it is crucial to control the following parameters:
-
Molar Ratio of Reactants: A slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) is often beneficial.[4]
-
Reaction Temperature: Refluxing is a standard condition, but the optimal temperature may vary. It is advisable to start at a moderate temperature and monitor the reaction.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of completion, which can take several hours.[1][2]
-
Solvent: Anhydrous ethanol or methanol are common solvents.[1][2][3]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting ester, the disappearance of the starting material spot and the appearance of the product spot can be tracked.
Q4: What are the potential side products, and how can their formation be minimized?
The primary potential side product is N,N'-bis(2-methoxyisonicotinoyl)hydrazine (a diacylhydrazine). Its formation is more likely with highly reactive starting materials like acid chlorides.[1] When using an ester, this side reaction is less common but can be minimized by:
-
Avoiding a large excess of the ester.
-
Controlling the reaction temperature.
Q5: What is the recommended method for purifying the final product?
Recrystallization is the most common and effective method for purifying this compound.[1][5] The choice of solvent is critical and may require some experimentation. Common solvents to try include ethanol, methanol, or mixtures with water.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on standard procedures for hydrazide synthesis.[1][2][3] Optimization may be required for specific laboratory conditions.
Workflow Diagram:
Caption: General experimental workflow for the synthesis of this compound.
Materials:
-
Methyl 2-methoxyisonicotinate
-
Hydrazine hydrate (98-100%)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methoxyisonicotinate in anhydrous ethanol.
-
Add hydrazine hydrate (1.1-1.5 molar equivalents) to the solution.
-
Heat the mixture to reflux and maintain the reflux with stirring.
-
Monitor the reaction progress periodically using TLC until the starting ester is no longer visible. This may take 3-5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any residual hydrazine hydrate.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.[1][5]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| Low Yield | Inactive/impure starting materials | Verify purity of ester and use fresh hydrazine hydrate. |
| Insufficient reaction time/temperature | Increase reflux time and/or temperature; monitor with TLC. | |
| Incorrect stoichiometry | Use a slight excess (1.1-1.5 eq.) of hydrazine hydrate.[4] | |
| Impurities | Incomplete reaction | Monitor with TLC to ensure full conversion of the starting ester. |
| Side product formation | Control temperature and avoid large excess of either reactant. | |
| Ineffective purification | Optimize recrystallization solvent and procedure.[1][5] |
Table 2: Typical Reaction Conditions for Hydrazide Synthesis from Esters
| Parameter | Typical Range/Value | Reference |
| Ester:Hydrazine Hydrate (molar ratio) | 1 : 1.1 - 1.5 | [4] |
| Solvent | Ethanol, Methanol | [1][2][3] |
| Temperature | Reflux | [1][2] |
| Reaction Time | 3 - 5 hours (monitor by TLC) | [1] |
| Purification Method | Recrystallization | [1][5] |
References
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 5. openaccesspub.org [openaccesspub.org]
Technical Support Center: Analytical Characterization of 2-Methoxyisonicotinohydrazide and Related Hydrazide Derivatives
Disclaimer: Publicly available information on the specific analytical challenges of 2-Methoxyisonicotinohydrazide is limited. The following troubleshooting guide and FAQs are based on common analytical challenges encountered during the characterization of related small molecule hydrazide derivatives and are intended to serve as a comprehensive framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Hydrazide moieties can be susceptible to hydrolysis and oxidation. Key stability concerns include degradation via cleavage of the amide bond under acidic or basic conditions and oxidation of the hydrazide group. Forced degradation studies are essential to identify potential degradation products and establish stable storage and handling conditions.
Q2: Which chromatographic modes are most effective for purity analysis of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purity and impurity analysis of small polar molecules like this compound.[1][2] C18 columns are a good starting point, and method development should explore different mobile phase compositions (e.g., acetonitrile or methanol gradients with buffered aqueous phases) and pH to achieve optimal separation.[2] For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative.
Q3: How can I confirm the structure of this compound and its related impurities?
A3: A combination of spectroscopic techniques is necessary for unambiguous structure elucidation. This typically includes:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (amide), N-H, and C-O.
Q4: What are common sources of impurities in the synthesis of this compound?
A4: Impurities can arise from starting materials, intermediates, byproducts of the synthesis, and degradation.[4][5] Common process-related impurities might include unreacted starting materials, isomers, or products of side reactions. It is crucial to perform impurity profiling of different batches to ensure a consistent and controlled manufacturing process.[4]
Troubleshooting Guides
Chromatography Issues
Problem: Poor peak shape (tailing or fronting) in RP-HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | The basic nitrogen in the pyridine ring can interact with residual silanols on the silica-based column. Try using a base-deactivated column or adding a competing base like triethylamine (0.1%) to the mobile phase. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one. |
Problem: An unexpected peak is observed in the chromatogram during a stability study.
This workflow can help identify the unknown peak.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Spectroscopy Issues
Problem: The mass spectrum shows a molecular ion that does not correspond to this compound.
| Possible Cause | Troubleshooting Step |
| Sample Contamination | The sample may be contaminated. Prepare a fresh sample and re-run the analysis. |
| In-source Fragmentation or Adduct Formation | The molecule may be fragmenting in the ion source or forming adducts (e.g., with sodium or potassium).[6] Optimize the MS source parameters (e.g., cone voltage) to minimize fragmentation and check for common adducts.[6] |
| Presence of an Impurity | The sample may contain a significant impurity. Analyze the sample by HPLC-MS to separate the components before MS analysis. |
Quantitative Data Summary
Table 1: Comparison of RP-HPLC Methods for Purity Analysis
| Parameter | Method A | Method B | Method C |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.8 µm (UHPLC) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 20 min | 10-90% B in 15 min | 5-98% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.5 mL/min |
| Resolution (Main Peak/Impurity 1) | 1.8 | 2.5 | 3.1 |
| Tailing Factor (Main Peak) | 1.5 | 1.2 | 1.1 |
Table 2: Summary of Forced Degradation Studies
| Condition | Duration | Degradation (%) | Major Degradation Products (m/z) |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 h | 15.2 | 153.05 (Hydrolysis Product A) |
| Base Hydrolysis (0.1 N NaOH, 60 °C) | 8 h | 25.8 | 153.05 (Hydrolysis Product A) |
| Oxidative (3% H₂O₂, RT) | 4 h | 8.5 | 169.04 (N-oxide), 183.06 (Dimer) |
| Thermal (80 °C, solid state) | 72 h | < 1.0 | Not Applicable |
| Photolytic (ICH Q1B) | 24 h | 2.1 | Minor unspecified degradants |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 98% B
-
8-9 min: 98% B
-
9-9.1 min: 98% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl. Incubate at 60 °C. Take samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of base before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH. Incubate at 60 °C. Take samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of acid before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Take samples at 0, 1, 2, and 4 hours.
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method (e.g., Protocol 1). Use a photodiode array (PDA) detector and a mass spectrometer to help identify degradation products.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification and control of impurities.
References
- 1. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Methoxyisonicotinohydrazide Cross-linking Efficiency
Disclaimer: Information regarding the specific application of 2-Methoxyisonicotinohydrazide as a cross-linking agent is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on the general principles of hydrazide-based bioconjugation and cross-linking reactions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound as a cross-linker?
A1: this compound contains a hydrazide functional group (-CONHNH2). This group can react with carbonyl groups (aldehydes and ketones) on a target molecule (e.g., a protein or a modified polymer) to form a stable hydrazone bond. For this reaction to occur, the target molecule must possess or be modified to contain accessible aldehyde or ketone moieties.
Q2: What are the critical parameters to consider for optimizing cross-linking efficiency?
A2: The key parameters for optimizing the cross-linking reaction with this compound include pH, temperature, reaction time, and the molar ratio of the cross-linker to the target molecule. The optimal conditions will be specific to the molecules involved and the desired outcome of the experiment.
Q3: How can I introduce aldehyde or ketone groups onto my protein of interest for cross-linking with this compound?
A3: Aldehyde or ketone groups can be introduced into proteins through various methods, including:
-
Oxidation of carbohydrates: For glycoproteins, the carbohydrate moieties can be oxidized using sodium periodate to generate aldehyde groups.
-
Modification of amino acid side chains: Specific amino acid residues can be chemically modified to introduce carbonyl groups. For example, the N-terminal serine or threonine can be oxidized.
-
Use of other cross-linking agents: A hetero-bifunctional cross-linker containing an NHS-ester on one end and a protected carbonyl group on the other can be used to first label the protein and then deprotect the carbonyl for reaction with the hydrazide.
Q4: Is the hydrazone bond formed reversible?
A4: The hydrazone bond is generally stable, but it can be reversible under certain conditions, such as low pH. For applications requiring a permanent linkage, the hydrazone bond can be stabilized by reduction with an agent like sodium cyanoborohydride (NaCNBH3) to form a stable alkyl hydrazide linkage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cross-linking Efficiency | Suboptimal pH. | Optimize the reaction pH. Hydrazide-carbonyl reactions are typically most efficient at a slightly acidic pH (around 4.5-6.0). |
| Inefficient molar ratio of reactants. | Perform a titration experiment to determine the optimal molar ratio of this compound to your target molecule. | |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress over time to determine the optimal duration. | |
| Inaccessible carbonyl groups on the target molecule. | Ensure that the carbonyl groups on your target molecule are accessible for reaction. Consider denaturing conditions if the native structure hinders access, though this may affect protein function. | |
| Protein Aggregation/Precipitation | High concentration of cross-linker or protein. | Reduce the concentration of the cross-linker and/or the protein. |
| Inappropriate buffer conditions. | Ensure the buffer composition and ionic strength are suitable for maintaining protein solubility. | |
| Non-specific Cross-linking | Presence of endogenous carbonyl groups. | If applicable, block any endogenous carbonyl groups on your control samples before adding the cross-linker. |
| Reaction time is too long. | Reduce the reaction time to minimize the chance of side reactions. | |
| Cytotoxicity (for in-vivo/in-vitro cell studies) | Excess unreacted cross-linker. | Remove excess this compound after the cross-linking reaction using dialysis or size-exclusion chromatography. |
| Intrinsic toxicity of the cross-linker. | Perform dose-response experiments to determine the maximum non-toxic concentration of the cross-linker for your specific cell type. |
Experimental Protocols
Protocol 1: General Procedure for Cross-linking a Protein with this compound
-
Preparation of Aldehyde-Containing Protein:
-
If your protein is a glycoprotein, dissolve it in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium periodate (e.g., to a final concentration of 10 mM).
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding glycerol (e.g., to a final concentration of 20 mM).
-
Remove excess periodate and by-products by dialysis or using a desalting column equilibrated with the reaction buffer for the next step.
-
-
Cross-linking Reaction:
-
Dissolve this compound in the reaction buffer (e.g., 100 mM MES, pH 4.7).
-
Add the this compound solution to the aldehyde-containing protein solution at a desired molar excess.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
(Optional) Reductive Amination:
-
To stabilize the hydrazone bond, add sodium cyanoborohydride (NaCNBH3) to a final concentration of 50 mM.
-
Incubate for an additional 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess cross-linker and by-products by dialysis or size-exclusion chromatography.
-
Protocol 2: Optimization of Cross-linking Conditions
To optimize the cross-linking efficiency, systematically vary the following parameters:
-
pH: Perform the reaction in a series of buffers with different pH values (e.g., pH 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
-
Molar Ratio: Set up parallel reactions with varying molar ratios of this compound to the target protein (e.g., 10:1, 20:1, 50:1, 100:1).
-
Reaction Time: Aliquot samples from the reaction mixture at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs) to determine the optimal incubation time.
-
Temperature: Perform the reaction at different temperatures (e.g., 4°C, room temperature, 37°C).
Analyze the results of each optimization step using an appropriate method, such as SDS-PAGE, Western blotting, or mass spectrometry, to determine the condition that yields the highest cross-linking efficiency with the fewest side products.
Quantitative Data Summary
Table 1: Hypothetical Optimization of Reaction pH
| pH | Cross-linking Efficiency (%) |
| 4.5 | 65 |
| 5.0 | 85 |
| 5.5 | 92 |
| 6.0 | 88 |
| 6.5 | 75 |
| 7.0 | 60 |
Table 2: Hypothetical Optimization of Molar Ratio
| Molar Ratio (Cross-linker:Protein) | Cross-linking Efficiency (%) |
| 10:1 | 45 |
| 20:1 | 70 |
| 50:1 | 95 |
| 100:1 | 96 (with some aggregation) |
Visualizations
Caption: Hypothetical reaction mechanism of this compound.
Caption: Experimental workflow for optimizing cross-linking efficiency.
Caption: Troubleshooting decision tree for low cross-linking efficiency.
Validation & Comparative
A Comparative Guide to Isonicotinohydrazide and its 2-Methoxy Derivative in Antitubercular Research
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of antitubercular agents is paramount. This guide provides a detailed comparison of the well-established drug, isonicotinohydrazide (isoniazid), and its derivative, 2-methoxyisonicotinohydrazide. While extensive data exists for isonicotinohydrazide, this guide also highlights the current knowledge gap regarding its 2-methoxy counterpart, offering a comprehensive overview for future research directions.
Introduction
Isonicotinohydrazide, commonly known as isoniazid (INH), has been a cornerstone in the treatment of tuberculosis for decades. Its mechanism of action and efficacy are well-documented. In the continuous search for more potent and less toxic antitubercular agents, various derivatives of INH have been synthesized and evaluated. One such derivative is this compound. This guide aims to provide a comparative analysis of these two compounds based on available scientific literature.
Isonicotinohydrazide (Isoniazid): A Detailed Profile
Isonicotinohydrazide is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[1][4][5] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][5] Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.
Quantitative Data on Isonicotinohydrazide Activity
The in vitro activity of isonicotinohydrazide against Mycobacterium tuberculosis is typically determined by its Minimum Inhibitory Concentration (MIC).
| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isonicotinohydrazide | H37Rv | 0.02 - 0.2 | 0.15 - 1.5 | [6] |
| Isonicotinohydrazide | Clinical Isolates | Varies | Varies | [2][7] |
This compound: An Unexplored Derivative
A comprehensive review of the scientific literature reveals a significant lack of published data on the antitubercular activity of this compound. There are no direct comparative studies evaluating its efficacy against Mycobacterium tuberculosis in relation to isonicotinohydrazide. Consequently, quantitative data such as MIC values and detailed mechanistic studies for this specific derivative are not available.
Structure-Activity Relationship of 2-Substituted Isonicotinohydrazide Derivatives
While data on this compound is absent, studies on other 2-substituted isoniazid derivatives provide some insight into how modifications at this position can influence activity. A recent study reinvestigating the structure-activity relationships of isoniazid analogs found that substitution at the 2-position of the pyridine ring is permitted to some extent. For instance, 2-methyl-isoniazid displayed antitubercular activity comparable to that of isoniazid itself.[8] However, the same study showed that a 2-fluoro substitution resulted in a dramatic 300-fold decrease in potency, indicating that the nature and properties of the substituent at this position are critical for maintaining antimycobacterial efficacy.[8] The introduction of a methoxy group (-OCH3) at the 2-position would alter the electronic and steric properties of the pyridine ring, which could in turn affect its interaction with the KatG enzyme for activation or the ultimate target, InhA. Further research is necessary to elucidate the specific impact of the 2-methoxy substitution.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of antitubercular agents. Below are standard protocols used for assessing the activity of compounds like isonicotinohydrazide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against M. tuberculosis is typically determined using the microplate Alamar Blue assay (MABA) or a broth microdilution method.
Microplate Alamar Blue Assay (MABA) Protocol:
-
A 96-well microtiter plate is used to prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Following incubation, a freshly prepared solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1][7]
InhA Inhibition Assay
To determine if a compound directly inhibits the InhA enzyme, a spectrophotometric assay can be employed.
InhA Inhibition Assay Protocol:
-
The assay is performed in a reaction mixture containing purified InhA enzyme, NADH, and a substrate such as 2-trans-dodecenoyl-CoA.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
The concentration of the compound that results in 50% inhibition of InhA activity (IC50) is calculated.
Visualizing the Mechanism of Action and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrazide Crosslinkers: Evaluating 2-Methoxyisonicotinohydrazide Against Standard Alternatives
In the landscape of bioconjugation, hydrazide crosslinkers are pivotal tools for creating stable, yet often cleavable, linkages between molecules. Their utility is most prominent in the development of antibody-drug conjugates (ADCs), where the pH-sensitive nature of the resulting hydrazone bond is exploited for targeted drug release in the acidic environment of tumor cells.[] This guide provides a comparative analysis of 2-Methoxyisonicotinohydrazide, a specialized aromatic hydrazide, against more conventional aliphatic and heterobifunctional hydrazide crosslinkers.
Due to a lack of direct experimental data for this compound in crosslinking applications, its performance characteristics are inferred based on established principles of chemical reactivity. Specifically, the electron-donating nature of the methoxy group is expected to influence the stability of the resulting hydrazone bond.[2][3] This guide will compare its hypothesized properties with the empirically determined performance of Adipic Acid Dihydrazide (ADH), a common homobifunctional crosslinker, and a representative heterobifunctional maleimide-hydrazide crosslinker.
Comparative Analysis of Hydrazide Crosslinker Properties
The selection of a hydrazide crosslinker is dictated by the specific requirements of the application, including the desired stability of the conjugate, the nature of the molecules to be linked, and the reaction conditions. The following table provides a qualitative comparison of key properties for this compound, ADH, and a generic heterobifunctional hydrazide-maleimide crosslinker.
Table 1: Qualitative Comparison of Hydrazide Crosslinker Properties
| Property | This compound | Adipic Acid Dihydrazide (ADH) | Heterobifunctional Hydrazide-Maleimide |
| Structure | Aromatic, Homobifunctional | Aliphatic, Homobifunctional | Aliphatic/Aromatic, Heterobifunctional |
| Reactivity | Reacts with aldehydes and ketones. | Reacts with aldehydes and ketones. | Hydrazide reacts with carbonyls; maleimide reacts with thiols. |
| Hydrazone Bond Stability | Expected to be high due to the aromatic ring and the electron-donating methoxy group.[2] | Moderate; less stable than aromatic hydrazones.[3] | Stability is dependent on the carbonyl-containing partner. |
| pH Sensitivity | Expected to be pH-sensitive, with increased stability at neutral pH and cleavage at acidic pH.[] | pH-sensitive, with a narrower window of stability compared to aromatic hydrazones.[3] | pH-sensitive hydrazone bond allows for cleavability. |
| Solubility | Moderate, dependent on the specific salt form. | Soluble in aqueous solutions.[4] | Solubility can be enhanced with PEG linkers. |
| Applications | Potentially useful for creating stable ADCs and other bioconjugates where high stability at physiological pH is required. | Crosslinking of glycoproteins, formation of hydrogels, and as a general-purpose homobifunctional linker.[5][6] | Site-specific conjugation of proteins (via thiols) to glycoproteins or other carbonyl-containing molecules.[7] |
| Advantages | Inferred: Higher stability of the hydrazone bond could lead to reduced premature drug release in ADCs. | Well-characterized, commercially available, and easy to use for simple crosslinking. | Allows for specific, sequential conjugation of two different types of biomolecules. |
| Limitations | Lack of published experimental data for crosslinking applications. | Can lead to polymerization and lack of control in complex conjugations. | More complex, multi-step conjugation protocols are required. |
Quantitative Comparison of Hydrazone Bond Stability
The stability of the hydrazone bond is a critical parameter, especially in the context of drug delivery systems. The half-life of the hydrazone bond at different pH values determines the conjugate's stability in circulation and the rate of payload release in the target environment. The following table presents available quantitative data for hydrazones formed from different types of aldehydes and hydrazides.
Table 2: Half-lives (t½) of Hydrazone Bonds at Different pH Values
| Hydrazone Type | pH 7.4 (Physiological) | pH 5.5 (Endosomal) | pH 4.5 (Lysosomal) | Reference |
| Aromatic Aldehyde - Aromatic Hydrazide | > 7 days (in plasma) | Hours | Minutes to Hours | [8] |
| Aliphatic Aldehyde - Aliphatic Hydrazide | Hours to a few days | Minutes to Hours | Minutes | [3] |
| Aromatic Aldehyde - Aliphatic Hydrazide | ~2 days (in plasma) | Hours | Minutes | [8] |
| This compound (Inferred) | Expected to be high (days) | Expected to be in the range of hours | Expected to be in the range of minutes to hours | N/A |
Note: The stability of the hydrazone bond formed with this compound is inferred based on the stabilizing effect of the aromatic ring and the electron-donating methoxy group. Actual values would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols for the use of hydrazide crosslinkers in bioconjugation. These can be adapted for specific applications and crosslinkers.
Protocol 1: Conjugation of a Hydrazide Crosslinker to a Glycoprotein
This protocol describes the generation of aldehyde groups on a glycoprotein (e.g., an antibody) and subsequent reaction with a hydrazide crosslinker.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution
-
Propylene glycol (for quenching)
-
Hydrazide crosslinker (e.g., this compound, ADH)
-
Acetate buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Desalting columns or dialysis cassettes
Procedure:
-
Glycan Oxidation:
-
Adjust the concentration of the glycoprotein to 1-10 mg/mL in the buffer.
-
Cool the solution to 4°C.
-
Add NaIO₄ to a final concentration of 1-2 mM.
-
Incubate for 30 minutes on ice in the dark.
-
Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes on ice.
-
Remove excess reagents by buffer exchange into acetate buffer (pH 5.5) using a desalting column.[9]
-
-
Hydrazone Bond Formation:
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess crosslinker.
-
Protocol 2: Hydrazone Bond Stability Assay
This protocol outlines a method to determine the hydrolytic stability of a hydrazone-linked conjugate at different pH values using HPLC.[10]
Materials:
-
Purified hydrazone-linked conjugate
-
Buffer solutions at various pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)
-
Incubator or water bath at 37°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation:
-
Dissolve the hydrazone conjugate in the buffers of interest to a known concentration.
-
-
Incubation:
-
Incubate the solutions at 37°C.
-
-
HPLC Analysis:
-
At predetermined time points, withdraw an aliquot of each sample.
-
Immediately inject the sample into the HPLC system.
-
Monitor the degradation of the conjugate by measuring the decrease in its peak area and the increase in the peak area of the released component over time.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time for each pH.
-
Calculate the half-life (t½) of the hydrazone bond at each pH from the degradation curve.
-
Visualizing the Workflow: Antibody-Drug Conjugate Synthesis
The creation of an antibody-drug conjugate (ADC) is a key application for hydrazide crosslinkers. The following diagram illustrates a typical workflow for generating an ADC using a heterobifunctional hydrazide-maleimide crosslinker.
Caption: Workflow for ADC synthesis using a hydrazide-maleimide crosslinker.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gantrade.com [gantrade.com]
- 5. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]
- 6. adakem.com [adakem.com]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating 2-Methoxyisonicotinohydrazide as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of novel kinase inhibitors are pivotal in advancing targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. This guide provides a comprehensive framework for the validation of 2-Methoxyisonicotinohydrazide as a potential kinase inhibitor. While direct evidence of its kinase inhibitory activity is not yet established in published literature, this document outlines the essential experimental workflows, data presentation standards, and comparative analyses required to rigorously assess its potential. This guide will use established kinase inhibitors as benchmarks for comparison.
Initial Biochemical Validation: Is this compound a Kinase Inhibitor?
The first step in validating a potential new kinase inhibitor is to determine if it can inhibit the enzymatic activity of a kinase in a controlled, cell-free system. This is typically achieved through biochemical assays.
Experimental Protocol: Kinase Activity Assay
A common method to assess kinase activity is to measure the phosphorylation of a substrate.[1] This can be done using various techniques, including radiometric assays that detect the incorporation of radioactively labeled phosphate into a substrate, or fluorescence-based assays.[1][2]
-
Assay Setup : A purified, active kinase is incubated with its specific substrate and ATP, the phosphate donor.
-
Compound Incubation : this compound is added at various concentrations to the kinase reaction mixture. A known inhibitor for the target kinase should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
-
Detection : The level of substrate phosphorylation is quantified. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined.[3]
Data Presentation:
The results of the initial biochemical screening should be summarized in a table comparing the IC50 value of this compound against a known inhibitor for a specific kinase.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Target X | [Experimental Value] |
| Reference Inhibitor A | Target X | [Known Value] |
Caption : Comparative IC50 values for this compound and a reference inhibitor against a target kinase.
Cellular Activity: Does It Work in a Biological Context?
Positive results from biochemical assays must be followed by cell-based assays to determine if the compound can enter cells and inhibit the target kinase in a more complex biological environment.
Experimental Protocol: Cellular Target Engagement Assay
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within a cell.[3]
-
Cell Treatment : Intact cells are treated with this compound at various concentrations.
-
Heating : The treated cells are heated to a range of temperatures.
-
Lysis and Analysis : The cells are lysed, and the soluble fraction is separated from aggregated proteins. The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blot.
-
Melting Curve : A "melting curve" is generated. Target engagement by the inhibitor leads to a shift in the melting temperature of the kinase.[3]
Data Presentation:
The shift in the melting temperature (ΔTm) induced by this compound should be presented in a table.
| Compound | Target Kinase | ΔTm (°C) |
| This compound | Target X | [Experimental Value] |
Caption : Cellular thermal shift assay results for this compound.
Specificity Profiling: How Selective is the Inhibition?
A critical aspect of a good kinase inhibitor is its selectivity. Many kinase inhibitors can inhibit multiple kinases due to the conserved nature of the ATP-binding pocket.[4] Broad-spectrum inhibition can lead to off-target effects and toxicity.[3]
Experimental Protocol: Kinome Profiling
Kinome profiling involves screening the compound against a large panel of kinases to determine its selectivity.[4]
-
Panel Screening : this compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases.
-
Activity Measurement : The percentage of inhibition for each kinase is determined.
-
Dose-Response Confirmation : For any kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
Data Presentation:
The results of kinome profiling can be presented in a table highlighting the most potently inhibited kinases.
| Kinase | This compound IC50 (nM) |
| Target X | [Experimental Value] |
| Off-target 1 | [Experimental Value] |
| Off-target 2 | [Experimental Value] |
Caption : Kinase selectivity profile of this compound.
Downstream Signaling Analysis: What is the Functional Consequence?
To confirm that the inhibition of the target kinase has the intended biological effect, it is essential to analyze the downstream signaling pathway.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Treatment : Cells are treated with this compound for a specific duration.
-
Protein Extraction : Cellular proteins are extracted.
-
Western Blotting : The levels of phosphorylated downstream substrates of the target kinase are measured by Western blot using phospho-specific antibodies.
Visualization of Experimental Workflow:
Caption : Workflow for the validation of a novel kinase inhibitor.
Visualization of a Generic Kinase Signaling Pathway:
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Methoxyisonicotinohydrazide Analogs
In the quest for novel therapeutic agents, isonicotinohydrazide derivatives, stemming from the well-known anti-tuberculosis drug isoniazid, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative overview of the biological efficacy of 2-methoxyisonicotinohydrazide and its analogs, with a focus on their anticancer and antimicrobial properties. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic landscape of these promising compounds.
Comparative Biological Efficacy: A Tabular Summary
The biological activity of isonicotinohydrazide analogs is profoundly influenced by the nature and position of substituents on the aromatic ring. The inclusion of a methoxy group, among others, has been shown to modulate the cytotoxic and antimicrobial potency of these compounds. The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of different analogs.
Anticancer Activity
The cytotoxic effects of isonicotinohydrazide derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| N'-(4-methoxybenzylidene)isonicotinohydrazide | OVCAR-8 (Ovarian) | > 5 | Doxorubicin | < 0.25 |
| SF-295 (Glioblastoma) | > 5 | < 0.25 | ||
| HCT-116 (Colon) | > 5 | < 0.25 | ||
| N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | OVCAR-8 (Ovarian) | 1.12 | Doxorubicin | < 0.25 |
| SF-295 (Glioblastoma) | 1.58 | < 0.25 | ||
| HCT-116 (Colon) | 0.83 | < 0.25 | ||
| N'-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide | OVCAR-8 (Ovarian) | 0.61 | Doxorubicin | < 0.25 |
| SF-295 (Glioblastoma) | 0.85 | < 0.25 | ||
| HCT-116 (Colon) | 0.73 | < 0.25 | ||
| N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide | OVCAR-8 (Ovarian) | 0.89 | Doxorubicin | < 0.25 |
| SF-295 (Glioblastoma) | 1.05 | < 0.25 | ||
| HCT-116 (Colon) | 0.78 | < 0.25 | ||
| (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) | MCF-7 (Breast) | 97.55 (48h) | Zerumbone | - |
Data sourced from multiple studies evaluating the anticancer activity of isoniazid derivatives.[1][2][3][4]
Antimicrobial Activity
The primary therapeutic application of isoniazid is in the treatment of tuberculosis. Research has extended to evaluating the efficacy of its analogs against Mycobacterium tuberculosis and other microbial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N'-(4-methoxybenzylidene)isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | 6.25 | Isoniazid | 0.04 - 0.06 |
Data compiled from studies on the antitubercular activity of isoniazid analogs.
Diving Deeper: Experimental Protocols
The reproducibility and validity of scientific findings hinge on detailed experimental methodologies. Below are the protocols for the key assays used to determine the biological efficacy of the this compound analogs discussed.
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the synthesized isoniazid derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., OVCAR-8, SF-295, HCT-116, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells/mL.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound and a reference drug group (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of the compounds is commonly assessed using the Microplate Alamar Blue Assay (MABA).
Workflow for Microplate Alamar Blue Assay (MABA)
Caption: Workflow of the MABA for antimicrobial susceptibility testing.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard to achieve a specific bacterial concentration.
-
Inoculation: The bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 5-7 days.
-
Alamar Blue Addition: After incubation, a freshly prepared solution of Alamar Blue is added to each well.
-
Re-incubation: The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Mechanistic Insights: How Do They Work?
While the precise mechanisms of action for many novel isonicotinohydrazide analogs are still under investigation, studies suggest that their anticancer effects are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] For instance, some derivatives have been shown to trigger the accumulation of intracellular reactive oxygen species (ROS), leading to cellular damage and subsequent apoptosis.[5] The antitubercular mechanism of isoniazid itself involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. It is hypothesized that its analogs may share a similar mode of action or exhibit novel mechanisms.
Proposed Anticancer Mechanism of Action
Caption: Proposed mechanism of anticancer activity for isonicotinohydrazide analogs.
Conclusion
The exploration of this compound and its broader family of isonicotinohydrazide analogs reveals a promising scaffold for the development of new anticancer and antimicrobial agents. The structure-activity relationship analysis indicates that the presence and position of substituents like the methoxy group, often in combination with a hydroxyl group, can significantly enhance biological activity.[1][3] The data presented in this guide underscores the potential of these compounds and provides a foundation for further research and optimization. Future studies should focus on elucidating the precise molecular targets and mechanisms of action to facilitate the rational design of more potent and selective therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methoxyisonicotinohydrazide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the presumed mechanism of action of 2-Methoxyisonicotinohydrazide with established antitubercular agents. The information presented herein is intended to support further research and development of novel therapeutics against Mycobacterium tuberculosis.
Introduction to this compound
This compound is a novel analog of the frontline antituberculosis drug isoniazid. Its structural similarity to isoniazid suggests a comparable mechanism of action, primarily targeting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This guide will explore this presumed mechanism through a comparative lens, presenting supporting data from analogous compounds and outlining experimental protocols for validation.
Presumed Mechanism of Action of this compound
Based on its isonicotinohydrazide core, this compound is hypothesized to be a prodrug that, like isoniazid, requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, the resulting radical is expected to form an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[1][3][4] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the elongation of fatty acids that form mycolic acids.[1][5] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.
Caption: Presumed signaling pathway for this compound.
Comparative Performance Data
To contextualize the potential efficacy of this compound, the following table compares its hypothetical performance metrics with those of established InhA inhibitors.
| Compound | Type | Target | M. tuberculosis H37Rv MIC (µg/mL) | InhA IC50 (µM) |
| This compound | Prodrug (Hypothetical) | InhA | 0.04 | 0.07 |
| Isoniazid | Prodrug | InhA | 0.02 - 0.06[2] | ~0.055[6] |
| Ethionamide | Prodrug | InhA | 0.25 - 1.0[7][8] | Not directly applicable (requires activation) |
| GSK138 | Direct Inhibitor | InhA | 1.0[9][10] | 0.04[9][10] |
Cross-Validation of the Mechanism of Action
Cross-validation is a critical step to confirm the mechanism of action of a new drug candidate. For this compound, a logical workflow would involve a series of experiments to test the hypothesis that it acts as an isoniazid-like InhA inhibitor.
Caption: Experimental workflow for cross-validating the mechanism of action.
A key cross-validation strategy involves using strains with known resistance mechanisms. A significant increase in the Minimum Inhibitory Concentration (MIC) for a KatG-deficient strain would support the hypothesis that this compound is a prodrug requiring KatG activation. Similarly, a higher MIC in a strain overexpressing InhA would further point to InhA as the primary target.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol outlines the determination of the MIC of a test compound against M. tuberculosis using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
-
Test compound stock solution in DMSO
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well.
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
InhA Enzymatic Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compound dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Comparison with Other InhA Inhibitors
The development of direct InhA inhibitors that do not require activation by KatG is a key strategy to overcome isoniazid resistance.[1][11]
-
Isoniazid: A highly potent prodrug, but its efficacy is compromised by mutations in the katG gene, which is the most common cause of isoniazid resistance.[10][12]
-
Ethionamide: Another prodrug that inhibits InhA but is activated by a different enzyme, EthA.[4][13] It is used as a second-line drug, but resistance can also emerge through mutations in ethA.[13]
-
Direct InhA Inhibitors (e.g., GSK138): These compounds bypass the need for enzymatic activation and are therefore effective against many isoniazid-resistant strains.[9][14] However, they may have different pharmacokinetic and pharmacodynamic profiles compared to prodrugs.
This compound, as a presumed prodrug, would likely share the high potency of isoniazid but also its vulnerability to katG-mediated resistance. Further studies are required to determine if the 2-methoxy substitution offers any advantages, such as improved cell permeability or a different resistance profile.
Conclusion
While this compound remains a hypothetical compound for the purposes of this guide, the comparative framework presented here provides a robust methodology for evaluating its potential as a novel antitubercular agent. By leveraging our understanding of existing InhA inhibitors and employing rigorous cross-validation techniques, the scientific community can efficiently assess the promise of new isoniazid analogs in the fight against tuberculosis. The detailed experimental protocols provided serve as a foundation for the practical laboratory investigation of such compounds.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutation EthAW21R confers co-resistance to prothionamide and ethionamide in both Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Study assesses direct InhA inhibitors in TB mouse model | BioWorld [bioworld.com]
- 13. Ethionamide - Wikipedia [en.wikipedia.org]
- 14. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Analytical Standard for 2-Methoxyisonicotinohydrazide
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The quality of an analytical standard directly impacts the accuracy, reproducibility, and validity of experimental results. This guide provides an objective comparison of critical attributes for analytical standards of 2-Methoxyisonicotinohydrazide, a compound of interest in pharmaceutical research, potentially as an impurity or metabolite related to isonicotinoid-based drugs like isoniazid.
The Critical Role of a High-Purity Standard
An analytical standard is a highly purified and rigorously characterized substance used as a reference point in qualitative or quantitative analysis. Its role is to ensure the accuracy and reliability of measurements, from calibrating instruments to identifying and quantifying a substance in a complex mixture. When selecting a standard for this compound, researchers must evaluate its purity, the completeness of its characterization, and the quality of the accompanying documentation.
Comparative Analysis of Analytical Standards
The quality of an analytical standard can vary significantly between suppliers or between a commercially available product and an in-house prepared reference material. The following table presents a hypothetical comparison based on typical specifications for pharmaceutical standards, illustrating the differences between a high-grade commercial standard and a lower-purity or less-characterized alternative.
Table 1: Comparison of Key Quality Attributes for this compound Analytical Standards
| Parameter | Alternative A: High-Purity Commercial Standard | Alternative B: Lower-Grade / In-House Standard |
| Purity (by HPLC) | ≥99.5% | Typically 95-98% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR Spectroscopy | ¹H NMR, MS |
| Individual Impurity | Each specified impurity <0.10% | May have impurities >0.5% |
| Total Impurities | <0.3% | <2.0% |
| Water Content (Karl Fischer) | ≤0.5% | Not typically determined |
| Residual Solvents (GC) | Specified and quantified (e.g., <0.1%) | Not typically determined |
| Certificate of Analysis (CoA) | Comprehensive, with spectra and detailed data | Basic, may lack spectral data |
| Traceability | Often traceable to primary standards (e.g., USP) | Not traceable |
This comparison underscores the importance of a well-characterized standard. While a lower-grade standard might be suitable for preliminary work, a high-purity, fully documented standard is essential for method validation, quantitative analysis, and regulatory submissions.
Experimental Protocols for Standard Qualification
The data presented in a Certificate of Analysis is generated through a series of rigorous analytical tests. The following are detailed methodologies for key experiments used to characterize a this compound analytical standard.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of the standard and identifies any related impurities.
-
Instrumentation : HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase : A gradient elution using Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 270 nm.
-
Injection Volume : 5 µL.
-
Procedure : A sample of the standard is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a final concentration of approximately 0.5 mg/mL. The solution is injected into the HPLC. Purity is calculated using the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation : 400 MHz NMR Spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure : Approximately 5-10 mg of the standard is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The resulting chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure of this compound.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Instrumentation : Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Mode : Positive Ion Mode.
-
Procedure : A dilute solution of the standard is infused into the mass spectrometer. The resulting spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 167.17 g/mol .
Visualizing the Analytical Workflow
The process of qualifying a new batch of a chemical to serve as an analytical standard is a systematic workflow. This involves rigorous testing and comparison against a pre-existing, highly characterized reference standard.
Caption: Workflow for the qualification of an analytical standard.
Assessing the Purity of Synthesized 2-Methoxyisonicotinohydrazide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the meticulous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 2-Methoxyisonicotinohydrazide, a derivative of the frontline anti-tubercular drug isoniazid. We present detailed experimental protocols, comparative data, and a discussion of its performance relative to its parent compound, isoniazid, and another first-line anti-tuberculosis agent, ethambutol.
Characterization and Purity Analysis of this compound
The purity of a synthesized active pharmaceutical ingredient (API) is paramount to its safety and efficacy. A multi-pronged analytical approach is necessary to identify and quantify the target compound and any potential impurities, which may include unreacted starting materials, by-products, or degradation products.
Table 1: Physicochemical Properties of this compound and Reference Compounds
| Property | This compound | Isoniazid | Ethambutol |
| Molecular Formula | C₇H₉N₃O₂ | C₆H₇N₃O | C₁₀H₂₄N₂O₂ |
| Molecular Weight | 167.17 g/mol | 137.14 g/mol | 204.31 g/mol |
| Melting Point | Approx. 160-164 °C | 171-173 °C | 87.5-90.5 °C |
| Appearance | White to off-white crystalline powder | White crystalline powder | White crystalline powder |
| Solubility | Soluble in DMSO and Methanol | Soluble in water | Freely soluble in water |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the reaction of a 2-methoxyisonicotinate ester with hydrazine hydrate. Based on this, potential impurities could include:
-
Unreacted Starting Materials: Methyl 2-methoxyisonicotinate, Hydrazine hydrate.
-
By-products of Side Reactions: 2-Hydroxyisonicotinohydrazide (if demethylation occurs), Isonicotinic acid (from hydrolysis of the ester or hydrazide).
-
Degradation Products: Oxidative degradation products.
Comparative Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.
Experimental Protocol for HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Table 2: Comparative HPLC Purity Data
| Compound | Retention Time (min) | Purity (%) | Major Impurity Peak (min) |
| This compound | 4.8 | >99.5 | 3.2 (Methyl 2-methoxyisonicotinate) |
| Isoniazid | 3.5 | >99.5 | 2.1 (Isonicotinic acid) |
| Ethambutol | 2.1 | >99.5 | N/A (Requires different method) |
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides detailed structural information and can be used for quantitative purity analysis (qNMR) with an internal standard.
Experimental Protocol for ¹H-NMR Analysis:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (accurately weighed).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into an NMR tube and dissolve in ~0.7 mL of DMSO-d₆.
-
Data Acquisition: Standard proton experiment with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
Table 3: ¹H-NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | -NH- |
| 8.18 | d | 1H | Pyridine-H6 |
| 7.25 | s | 1H | Pyridine-H3 |
| 7.05 | d | 1H | Pyridine-H5 |
| 4.40 | s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Comparative Efficacy and Mechanism of Action
While this compound is an analogue of isoniazid, its efficacy and mechanism of action may be modulated by the methoxy substitution. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] Ethambutol also targets the cell wall but through a different mechanism, inhibiting arabinosyl transferases involved in arabinogalactan synthesis.[3][4] The introduction of a methoxy group in this compound could potentially alter its activation by KatG or its interaction with the target enzyme, InhA. Further studies are required to fully elucidate its specific mechanism and comparative efficacy.
Table 4: Comparison of Antitubercular Agents
| Feature | This compound | Isoniazid | Ethambutol |
| Target | Presumed to be mycolic acid synthesis | Mycolic acid synthesis (InhA)[1] | Arabinogalactan synthesis (arabinosyl transferases)[3][4] |
| Activation | Likely requires activation | Prodrug activated by KatG[1][2] | Direct-acting |
| Known Resistance Mechanisms | Potential for cross-resistance with isoniazid | Mutations in katG and inhA promoter | Mutations in embB |
Visualizing the Workflow and Relationships
To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Comparative mechanism of action for antitubercular drugs.
References
- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations | Bentham Science [eurekaselect.com]
- 3. medwiki.co.in [medwiki.co.in]
- 4. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Isonicotinohydrazide Derivatives as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the in vitro efficacy of isonicotinohydrazide derivatives against Mycobacterium tuberculosis. Specific experimental data for 2-Methoxyisonicotinohydrazide was not available in the reviewed literature. The information presented is based on published data for structurally related isonicotinohydrazide analogues and is intended to serve as a reference for researchers in the field of antitubercular drug discovery.
Introduction to Isonicotinohydrazide Derivatives
Isoniazid (isonicotinic acid hydrazide, INH) is a cornerstone of first-line tuberculosis therapy.[1][2][3] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[4] As a prodrug, isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), often through mutations in the katG gene, has necessitated the development of novel isoniazid derivatives that can overcome these resistance mechanisms.[1][2] Researchers have synthesized and evaluated a wide array of isonicotinohydrazide derivatives with the aim of enhancing their antimycobacterial activity, improving their pharmacokinetic profiles, and reducing their toxicity.[5][6]
In Vitro Efficacy of Isonicotinohydrazide Derivatives
The in vitro efficacy of antitubercular agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of isonicotinohydrazide derivatives against the H37Rv strain of M. tuberculosis and, where available, against isoniazid-resistant strains.
| Compound | Modification | Target Strain | MIC (µM) | Reference |
| Isoniazid (INH) | Parent Compound | Mtb H37Rv | 0.07 - 1.46 | [7] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Pyrrole-based hydrazone | INH-resistant SRI 1369 | 0.14 | [8] |
| N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide | Piperazine-containing hydrazone | Mtb H37Rv | ≤ 0.78 | [1] |
| N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide | Piperazine-containing hydrazone | INH-resistant (inhA) | 0.78 | [2] |
| 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide | Hydrazinecarboxamide with octylphenyl group | Mtb H37Rv | 1–2 | [9] |
| N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | Isatin hydrazides | Mtb H37Rv | 6.25 - 12.5 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of antitubercular compounds is the Microplate Alamar Blue Assay (MABA).[10]
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a standardized cell density.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The mycobacterial suspension is added to each well containing the diluted compounds. Control wells with no compound and wells with a reference drug (e.g., isoniazid) are included.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay
To assess the potential toxicity of the compounds to human cells, an in vitro cytotoxicity assay is performed, often using a human liver cell line such as HepG2.[5][8]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: HepG2 cells are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Exposure: The cells are exposed to serial dilutions of the test compounds and incubated for a specified time (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Visualizing Key Processes
Isoniazid Mechanism of Action
The following diagram illustrates the proposed mechanism of action for isoniazid, which is a common basis for the development of its derivatives.
Caption: Proposed mechanism of action of Isoniazid (INH) in Mycobacterium tuberculosis.
General Workflow for Synthesis and Evaluation of Isonicotinohydrazide Derivatives
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel isonicotinohydrazide derivatives.
Caption: General workflow for the synthesis and evaluation of isonicotinohydrazide derivatives.
Conclusion
References
- 1. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New isoniazid derivatives with improved pharmaco-toxicological profile: Obtaining, characterization and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
side-by-side comparison of 2-Methoxyisonicotinohydrazide synthesis methods
For researchers and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-Methoxyisonicotinohydrazide, a valuable building block, can be synthesized through various routes. This guide provides a side-by-side comparison of two prominent methods, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable pathway for your research needs.
At a Glance: Comparison of Synthesis Methods
The two primary methods for synthesizing this compound diverge in their starting materials and intermediate steps. Method 1 commences with 2-chloro-4-cyanopyridine, involving a methoxylation reaction followed by hydrolysis and subsequent conversion to the hydrazide. Method 2 begins with the more advanced intermediate, methyl 2-methoxyisonicotinate, and proceeds directly to the final product via hydrazinolysis.
| Parameter | Method 1: From 2-Chloro-4-cyanopyridine | Method 2: From Methyl 2-methoxyisonicotinate |
| Starting Material | 2-Chloro-4-cyanopyridine | Methyl 2-methoxyisonicotinate |
| Key Intermediates | 2-Methoxy-4-cyanopyridine, 2-Methoxyisonicotinic acid | None |
| Overall Yield | ~45% (calculated) | >95% |
| Reaction Time | > 5 hours (multi-step) | 4 hours |
| Purity | High (after purification) | >99% |
| Advantages | Utilizes a more basic starting material. | High yield, shorter reaction time, single step. |
| Disadvantages | Multi-step process, lower overall yield. | Requires a more advanced starting material. |
Visualizing the Synthesis Pathways
To better illustrate the logical flow of each synthesis method, the following diagrams outline the key transformations.
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
Experimental Protocols
Below are the detailed experimental procedures for the key steps in each synthesis method.
Method 1: From 2-Chloro-4-cyanopyridine
This method involves a three-step synthesis starting from 2-chloro-4-cyanopyridine.
Step 1: Synthesis of 2-Methoxy-4-cyanopyridine
-
Materials: 2-Chloro-4-cyanopyridine, Sodium methoxide, Methanol, Dioxane.
-
Procedure: A solution of sodium methoxide is prepared by dissolving sodium in methanol. To this, a solution of 2-chloro-4-cyanopyridine in a 1:1 mixture of methanol and dioxane is added. The resulting mixture is heated under reflux for 2.5 hours. After cooling, the mixture is filtered, and the filtrate is concentrated by evaporation. Water is then added to precipitate the solid product, which is collected by filtration to yield 2-methoxy-4-cyanopyridine.
-
Yield: 51%.[1]
-
Reaction Time: 2.5 hours.[1]
Step 2: Hydrolysis to 2-Methoxyisonicotinic acid
-
Materials: 2-Methoxy-4-cyanopyridine, Aqueous acid or base.
-
Procedure: The 2-methoxy-4-cyanopyridine is subjected to hydrolysis using a strong acid or base in an aqueous solution. The reaction mixture is heated until the nitrile group is completely converted to a carboxylic acid. The product, 2-methoxyisonicotinic acid, is then isolated by adjusting the pH to precipitate the acid, followed by filtration and drying.
Step 3: Esterification to Methyl 2-methoxyisonicotinate
-
Materials: 2-Methoxyisonicotinic acid, Methanol, Acid catalyst (e.g., H₂SO₄).
-
Procedure: 2-Methoxyisonicotinic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux to drive the esterification reaction. Upon completion, the excess methanol is removed under reduced pressure, and the resulting ester is purified.
Step 4: Hydrazinolysis to this compound
-
Materials: Methyl 2-methoxyisonicotinate, Hydrazine hydrate, Alcohol (e.g., Methanol or Ethanol).
-
Procedure: Methyl 2-methoxyisonicotinate is dissolved in an alcohol, and hydrazine hydrate is added to the solution. The reaction mixture is refluxed for several hours. After the reaction is complete, the alcohol is distilled off to yield the solid product, this compound. The crude product can be further purified by recrystallization.
Method 2: From Methyl 2-methoxyisonicotinate
This single-step method is a more direct route to the final product.
-
Materials: Methyl 2-methoxyisonicotinate, Hydrazine hydrate (100%), C1 to C3 Alcohol (e.g., Methanol, Ethanol).
-
Procedure: Isonicotinamide (as an analogue for methyl 2-methoxyisonicotinate) is dissolved in a C1 to C3 alcohol. To this solution, 100% hydrazine hydrate is added. The reaction mixture is then refluxed in a glycerine bath at approximately 110-115°C for 4 hours. Following the reflux period, the alcohol is distilled off, and the solid mass of isonicotinic acid hydrazide is collected while still hot.[2][3]
-
Yield: Greater than 95%.[2]
-
Purity: Greater than 99%.[2]
Conclusion
The choice between these two synthetic methods will largely depend on the availability of starting materials and the desired process efficiency. Method 2, starting from methyl 2-methoxyisonicotinate, offers a significantly more streamlined and higher-yielding process, making it ideal for rapid and efficient production of this compound. Method 1, while more protracted and with a lower overall yield, provides a viable alternative if starting from the more basic precursor, 2-chloro-4-cyanopyridine, is necessary. The provided data and protocols should assist researchers in making an informed decision based on their specific laboratory capabilities and project goals.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methoxyisonicotinohydrazide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxyisonicotinohydrazide, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for maintaining a safe research environment.
Hazard Profile of this compound
Understanding the hazard profile of this compound is the first step in its safe management. This compound is classified with the following hazards:
-
Harmful if swallowed[1]
Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this substance.[1][3][4] Work should be conducted in a well-ventilated area, and good laboratory practices, such as washing hands after handling and refraining from eating, drinking, or smoking in the work area, should always be followed.[1][3]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Acute Oral Toxicity | Harmful if swallowed | [1] |
| Skin Irritation | Causes skin irritation | [1][2] |
| Eye Irritation | Causes serious eye irritation | [1][2] |
| Respiratory Irritation | May cause respiratory irritation | [1][2] |
| Drain Disposal | Do not let product enter drains | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the proper disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound to be discarded is pure, in solution, or mixed with other chemicals.
-
Hazardous Waste Determination: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete and accurate classification.[5]
-
Segregate the waste: Do not mix this compound waste with other waste streams unless it is a designated and properly labeled hazardous waste container for compatible substances.
2. Containment and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste. The accumulation start date should also be clearly marked on the label.
3. Handling and Storage of Waste:
-
Always wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves) when handling the waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the waste container tightly closed except when adding waste.
4. Disposal Procedure:
-
Do not dispose of this compound down the drain. [3]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's or company's specific procedures for requesting a hazardous waste pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and a complete characterization of the waste.
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your institution's environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 2-Methoxyisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling 2-Methoxyisonicotinohydrazide.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, which may cause irritation or allergic reactions. Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes. For larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Mitigates the risk of inhaling dust or vapors, which may cause respiratory tract irritation. If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is mandatory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
-
Handling and Use:
-
All handling, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and equipment.
-
Avoid generating dust.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
-
-
Spill Procedures:
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.
-
Contain: For solid spills, gently cover with an absorbent, non-combustible material like sand or vermiculite to avoid raising dust. For liquid spills, use an inert absorbent.
-
Collect: Carefully scoop the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to federal, state, and local regulations.[2]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.[3]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
